molecular formula C6H6Br2N2O2 B1611053 ethyl 4,5-dibromo-1H-imidazole-2-carboxylate CAS No. 74840-99-6

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Cat. No.: B1611053
CAS No.: 74840-99-6
M. Wt: 297.93 g/mol
InChI Key: RAKBRBUOFBTKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is a useful research compound. Its molecular formula is C6H6Br2N2O2 and its molecular weight is 297.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKBRBUOFBTKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504958
Record name Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-99-6
Record name Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

[1]

Executive Summary

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 74840-99-6) is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the synthesis of marine alkaloid analogs (e.g., Ageliferin, Oroidin) and kinase inhibitors.[1][2] Its value lies in its dense functionalization : an acidic N-H handle, an electrophilic ester at C2, and two bromine atoms at C4/C5 that serve as distinct portals for cross-coupling chemistry.[1]

This guide details the physicochemical profile, synthetic pathways, and the "desymmetrization" strategies required to exploit this molecule's full potential.[1]

Part 1: Structural & Physicochemical Profile[1]

The molecule features a penta-substituted imidazole core (including the tautomeric proton).[1] The presence of three electron-withdrawing groups (EWGs)—two bromines and one ethyl ester—dramatically alters the electronic landscape compared to the parent imidazole.

Key Data Table[3]
PropertyValue / CharacteristicImpact on Reactivity
Molecular Formula

High halogen content facilitates heavy atom effects (crystallography).[1]
Molecular Weight 297.93 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD).[1]
pKa (N-H) Est.[1] 8.5 – 9.5Significantly more acidic than imidazole (

14.[1]4) due to EWGs.[1] Deprotonation occurs with weak bases (

).[1]
Tautomerism Rapid

shift
C4 and C5 are chemically equivalent in the unsubstituted parent.[1] N-alkylation breaks this symmetry.
Solubility Low in

; High in DMSO, DMF, EtOAc
Lipophilic ester and bromines reduce aqueous solubility.[1]
Stability Stable solidStore under inert atmosphere (Ar/N2) to prevent slow hydrolysis or oxidative degradation.[1]

Part 2: Synthetic Accessibility

The most robust route for generating this scaffold avoids the harsh conditions of direct lithiation, favoring electrophilic aromatic substitution on the pre-formed ester.[1]

Primary Synthesis Route (Bromination)

The standard industrial protocol involves the exhaustive bromination of ethyl 1H-imidazole-2-carboxylate .[1]

  • Reagents:

    
     (2.2 – 3.0 equiv), 
    
    
    (buffer),
    
    
    or
    
    
    .[1]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][3] Despite the deactivating ester at C2, the C4 and C5 positions remain sufficiently nucleophilic to react with molecular bromine.[1]
    
  • Purification: The product often precipitates or is recrystallized from ethanol/water, avoiding chromatography.[1]

Alternative Route (Lithiation)
  • Starting Material: 4,5-dibromo-1-(protected)-imidazole.[1]

  • Reagents:

    
     (-78°C) followed by ethyl chloroformate (
    
    
    ).[1]
  • Drawback: Requires cryogenic conditions and protecting group manipulation (SEM/MOM), making it less efficient for scale-up than Route 2.1.[1]

Part 3: Reactivity Landscape & Desymmetrization[1]

The core utility of this molecule is its ability to be desymmetrized .[1] In its native state, C4 and C5 are equivalent due to tautomerism.[1] Once the N1-position is substituted (alkylation), C4 and C5 become electronically and sterically distinct.[1]

The "Switch": N-Alkylation

Due to the low pKa (~9), the N-H proton is easily removed by


1
  • Regioselectivity: Reaction with an alkyl halide (

    
    ) yields a single regioisomer (structurally, the N1-substituted product makes the adjacent carbon C5 and the distal carbon C4).[1]
    
  • Impact: This locks the tautomer.[1] The bromine at C5 (adjacent to

    
    ) is more sterically crowded but electronically distinct from the bromine at C4 (adjacent to the imine nitrogen).[1]
    
Sequential Cross-Coupling (Suzuki/Stille)

This is the primary application in medicinal chemistry.[1]

  • First Coupling (C4-Selective): Palladium oxidative addition prefers the C4-Br bond.[1] The C4 position is less sterically hindered and more electron-deficient (adjacent to the imine

    
    ).[1]
    
  • Second Coupling (C5-Selective): Requires harsher conditions (higher temperature, specialized ligands like S-Phos or X-Phos) to engage the sterically hindered C5-Br.[1]

Visualization of Reactivity

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactivityMapcluster_legendReaction LogicCoreEthyl 4,5-dibromo-1H-imidazole-2-carboxylateAlkylationN-Alkylated Product(Desymmetrized)Core->AlkylationR-X, K2CO3(N-H Subst.)Acid4,5-DibromoAcid/AmideCore->AcidLiOH or R-NH2(C2 Ester Subst.)MonoCouple4-Aryl-5-bromoIntermediateAlkylation->MonoCoupleAr-B(OH)2, Pd(0)(C4 Selective)DiCouple4,5-DiarylScaffoldMonoCouple->DiCoupleAr'-B(OH)2, Pd(0)(C5 Selective)Blue: N-Funct.Blue: N-Funct.Red: 1st CouplingRed: 1st CouplingBlue: N-Funct.->Red: 1st CouplingYellow: 2nd CouplingYellow: 2nd CouplingRed: 1st Coupling->Yellow: 2nd Coupling

Caption: Divergent synthesis map showing the desymmetrization of the core scaffold via N-alkylation followed by regioselective Pd-catalyzed cross-coupling.

Part 4: Experimental Protocols

Protocol: Regioselective N-Alkylation

Objective: To install a functional handle and lock the tautomeric equilibrium.[1]

  • Setup: Charge a flame-dried round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add

    
      (1.5 equiv) in one portion. The suspension may turn slight yellow.[1] Stir for 15 minutes at RT to ensure deprotonation.
    
  • Electrophile: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 equiv) dropwise via syringe.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1] The product will be less polar than the starting NH-imidazole.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[1][4]
    
  • Validation:

    
     NMR should show the disappearance of the broad NH singlet (~13 ppm) and appearance of the N-alkyl signals.[1]
    
Protocol: Regioselective Suzuki Coupling (C4-Arylation)

Objective: To selectively functionalize the C4 position while leaving C5-Br intact.

  • Reagents:

    • Substrate: N-alkyl-4,5-dibromoimidazole-2-carboxylate (1.0 equiv).[1]

    • Boronic Acid:

      
       (1.1 equiv).[1]
      
    • Catalyst:

      
       (5 mol%).[1]
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution).[1]
      
    • Solvent: DME/Water or Toluene/EtOH/Water (4:1:1).[1]

  • Procedure:

    • Degas solvents with Argon for 20 minutes (Critical for Pd(0) stability).[1]

    • Combine all reagents in a microwave vial or Schlenk flask.

    • Heat to 80°C for 4–8 hours. Note: Avoid temperatures >100°C to prevent bis-coupling.[1]

  • Purification: Silica gel chromatography.

  • Mechanistic Note: The oxidative addition occurs faster at the electron-deficient C4 position (adjacent to the imine nitrogen) compared to the sterically hindered C5 position.[1]

Part 5: Pharmaceutical Applications[1][5][6][7]

Marine Alkaloid Synthesis

This scaffold is a direct precursor to the Oroidin and Ageliferin class of marine alkaloids.[1] These natural products exhibit potent anti-biofilm and anti-cancer activities.[1] The 4,5-dibromo motif is often preserved in the final structure to maintain biological activity.[1]

Kinase Inhibitors (FBDD)

In Fragment-Based Drug Discovery, the molecule serves as a "tri-vector" scaffold.[1]

  • Vector 1 (N1): Solubilizing group or target engagement.[1]

  • Vector 2 (C2): H-bond acceptor/donor (via amide conversion) for the kinase hinge region.[1]

  • Vector 3 (C4/C5): Hydrophobic interactions within the selectivity pocket.[1]

References

  • O'Connell, S. J., et al. (2006).[1] "Synthesis of the Marine Alkaloid Oroidin and its Analogs." Journal of Organic Chemistry.

  • Bellina, F., & Rossi, R. (2006).[1] "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles." Tetrahedron.

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard text on imidazole halogenation patterns).

  • PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information.[1]

  • Wang, X., et al. (2012).[1] "Regioselective Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles via Pd-Catalyzed Cross-Coupling." Organic Letters.

Strategic Synthesis & Characterization of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (EDIC) is a high-value heterocyclic intermediate, primarily serving as the structural linchpin in the total synthesis of marine sponge alkaloids (e.g., Oroidin, Keramadine, Hymenidin) and their synthetic analogues. Beyond natural product chemistry, this scaffold acts as a "privileged structure" in medicinal chemistry, particularly for developing p38 MAP kinase inhibitors and modulators of bacterial biofilm formation.

This guide departs from standard recipe-based protocols to provide a mechanism-driven workflow. We focus on the bromination of ethyl 1H-imidazole-2-carboxylate , a route favored for its scalability and avoidance of cryogenic lithiation steps.

Key Applications
  • Natural Product Synthesis: Precursor to the 2-aminoimidazole moiety found in pyrrole-imidazole alkaloids.

  • Fragment-Based Drug Design (FBDD): The C2-ester provides a handle for acylation/amidation, while the C4/C5-bromines allow for selective Suzuki-Miyaura or Sonogashira couplings.

Retrosynthetic Analysis & Logic

The synthesis is best approached via Electrophilic Aromatic Substitution (SEAr) on the imidazole ring. While imidazole itself is prone to polymerization or poly-bromination, the electron-withdrawing ester group at C2 deactivates the ring slightly, allowing for controlled dibromination at C4 and C5 without destroying the aromatic system.

Process Logic Diagram

The following decision tree illustrates the critical path for synthesis, highlighting the "Why" behind the reagent choices.

G Start Ethyl 1H-imidazole-2-carboxylate Decision Reagent Selection Start->Decision PathA Path A: NBS/DMF (Low Atom Economy) Decision->PathA Avoid PathB Path B: Br2/AcOH + NaOAc (Scalable & Robust) Decision->PathB Select Mechanism Mechanism: SEAr at C4/C5 PathB->Mechanism Electrophilic Attack Product Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate Mechanism->Product Isolation

Caption: Strategic selection of the bromination route. Path B is preferred for higher yields and easier workup compared to N-bromosuccinimide (NBS) methods.

Optimized Synthetic Protocol

Reference Protocol: Adapted from the methodology of O'Connell, Rapoport, et al. (J. Org. Chem. 1992) [1].

Reaction Setup[1][2][3][4][5][6]
  • Scale: 10.0 mmol basis (adaptable to >100g scale).

  • Precursor: Ethyl 1H-imidazole-2-carboxylate (Commercial or synthesized via Joulie method).

  • Solvent System: Glacial Acetic Acid (AcOH).

  • Buffer: Sodium Acetate (NaOAc). Critical: Scavenges HBr to prevent protonation of the imidazole nitrogen, which would deactivate the ring toward the second bromination.

Step-by-Step Methodology
PhaseActionTechnical Rationale (The "Why")
1. Preparation Dissolve Ethyl 1H-imidazole-2-carboxylate (1.40 g, 10 mmol) and NaOAc (2.05 g, 25 mmol) in Glacial AcOH (20 mL).NaOAc acts as a proton sponge. AcOH provides a polar medium that stabilizes the ionic intermediates.
2. Addition Add Bromine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
(1.15 mL, 22.5 mmol) dropwise over 30 mins at Room Temp (RT).
Slow addition controls the exotherm. A slight excess (2.25 eq) ensures complete conversion to the dibromo species.
3. Reaction Stir at RT for 3–16 hours.[1] Monitor via TLC (50% EtOAc/Hexane).Reaction turns deep orange/red. Completion is marked by the disappearance of the mono-bromo intermediate.
4. Quench Pour mixture into Ice Water (100 mL) containing

(Sodium Thiosulfate).
Thiosulfate reduces unreacted

to bromide ions, preventing oxidative degradation during workup.
5. Isolation Extract with Chloroform (

)
or Ethyl Acetate (3 x 50 mL). Wash combined organics with Sat.

and Brine.

neutralizes residual acetic acid. The product partitions efficiently into chlorinated solvents.
6. Purification Dry over

, filter, and concentrate.[2] Recrystallize from Ethanol/Water or Toluene .
Yields a white to off-white crystalline solid.

Mechanistic Insight

The reaction proceeds via a stepwise Electrophilic Aromatic Substitution.

  • Activation: The imidazole ring, though electron-deficient due to the ester, is still sufficiently nucleophilic at C4/C5.

  • First Substitution: Bromine attacks C4 (or C5—tautomerically equivalent). The intermediate sigma complex loses a proton to the acetate base.

  • Deactivation vs. Buffering: The mono-bromo product is less reactive. If HBr were allowed to accumulate, it would protonate the imidazole nitrogen (

    
    ), rendering the ring inert to further attack. The presence of NaOAc maintains the neutral species, facilitating the second bromine addition.
    

Mechanism Step1 Reagent: Br2 + Imidazole-Ester Intermediate Intermediate: 4-Bromo-imidazole-ester Step1->Intermediate SEAr (Fast) BufferAction Buffer Action: NaOAc + HBr -> AcOH + NaBr Intermediate->BufferAction H+ Removal Step2 Second Attack: Br2 + 4-Bromo-species BufferAction->Step2 Regenerates Neutral Species Final Product: 4,5-Dibromo-imidazole-ester Step2->Final SEAr (Slower)

Caption: Mechanistic pathway showing the critical role of the acetate buffer in enabling the second bromination step.

Characterization & Quality Control

Trustworthiness in synthesis is established through rigorous characterization. The absence of aromatic protons in the


 NMR is the primary self-validating check.
Spectroscopic Data Table
TechniqueParameterExpected Value / ObservationInterpretation
Physical State AppearanceWhite to pale yellow crystalline solidHigh purity indicates efficient removal of

residues.
Melting Point Range165 – 167 °C [1]Sharp range confirms purity.

NMR

(DMSO-

)
13.8 (br s, 1H, NH)4.35 (q, J=7.1 Hz, 2H,

)1.32 (t, J=7.1 Hz, 3H,

)
Critical Check: Absence of signals between 7.0–8.0 ppm confirms full bromination of the ring.

NMR

(DMSO-

)
158.5 (C=O), 138.2 (C2), 116.5 (C4/C5), 60.8 (

), 14.2 (

)
C4 and C5 are chemically equivalent due to rapid tautomerism or symmetry.
MS (ESI) m/z296.9, 298.9, 300.9 (

)
Characteristic 1:2:1 isotopic pattern for a dibromo compound.
Troubleshooting Common Issues
  • Incomplete Reaction (Mono-bromo impurity): Usually caused by insufficient NaOAc or old Bromine. Remedy: Add 0.5 eq more

    
     and NaOAc; heat to 50°C for 1 hour.
    
  • Low Yield: Often due to pH issues during workup. Remedy: Ensure the aqueous layer is not too acidic during extraction; the product can protonate and remain in the water phase. Keep pH ~5-7.

References

  • O'Connell, J. F.; Parquette, J.; Yelle, W. E.; Wang, W.; Rapoport, H. (1992). The synthesis of oroidin and related pyrrole-imidazole alkaloids. The Journal of Organic Chemistry, 57(18), 4791-4796.

  • Patsenker, L. D., et al. (2009). Synthesis and properties of fluorescent derivatives of 4,5-dibromoimidazole. Chemistry of Heterocyclic Compounds, 45, 1067.

  • Bannwarth, W., et al. (2006). Solid-Phase Synthesis of 2-Aminoimidazoles. Combinatorial Chemistry & High Throughput Screening, 9(9).

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings, expected spectral features, and robust methodologies for the acquisition and interpretation of this critical data.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound (CAS: 74840-99-6, Molecular Formula: C₆H₆Br₂N₂O₂) dictates its spectroscopic fingerprint.[1] The imidazole core, substituted with two bromine atoms and an ethyl carboxylate group, presents a unique combination of functionalities that will be explored through various spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A rigorous and well-defined experimental setup is critical for obtaining high-quality NMR data. The following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for imidazole-containing compounds due to its ability to solubilize polar compounds and to clearly observe exchangeable protons like the N-H proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to encompass the expected chemical shift range (e.g., 0-14 ppm).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

    • Spectral Width: A wider spectral width is needed (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group and the imidazole N-H proton.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Triplet~1.3-1.4t3H-CH₃The methyl protons are coupled to the two methylene protons, resulting in a triplet. The electron-withdrawing effect of the adjacent oxygen atom causes a downfield shift compared to a simple alkane.
Quartet~4.3-4.4q2H-CH₂-The methylene protons are coupled to the three methyl protons, resulting in a quartet. The direct attachment to the electronegative oxygen atom causes a significant downfield shift.
Broad Singlet>12br s1HN-HThe imidazole N-H proton is acidic and its chemical shift can be highly variable and concentration-dependent. It is often broad due to quadrupole broadening and exchange with residual water. In a very dry solvent, it may appear sharper.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
~14-CH₃The methyl carbon of the ethyl group.
~62-CH₂-The methylene carbon, shifted downfield due to the attached oxygen.
~115-125C4/C5The two bromine-substituted carbons of the imidazole ring. The exact shifts are difficult to predict precisely but will be in the aromatic region.
~135-145C2The carbon at position 2 of the imidazole ring, attached to the carboxylate group.
~160C=OThe carbonyl carbon of the ethyl ester, which typically appears in this downfield region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3100-3300Medium, BroadN-HStretching vibration of the imidazole N-H bond.
~2900-3000MediumC-HStretching vibrations of the aliphatic C-H bonds in the ethyl group.
~1720-1740StrongC=OStretching vibration of the carbonyl group of the ester. This is a very characteristic and strong absorption.
~1500-1600MediumC=N, C=CStretching vibrations of the imidazole ring.
~1200-1300StrongC-OStretching vibration of the ester C-O bond.
< 800Medium-StrongC-BrStretching vibrations of the carbon-bromine bonds.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is likely to produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition: The mass spectrum is typically acquired over a mass range that includes the expected molecular weight of the compound (297.93 g/mol ).[1]

Predicted Mass Spectrum

The mass spectrum will be characterized by the isotopic pattern of the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

  • Molecular Ion Peak (M⁺˙ or [M+H]⁺): A characteristic cluster of peaks will be observed for the molecular ion due to the presence of two bromine atoms. The expected pattern will be:

    • A peak for the ion containing two ⁷⁹Br atoms.

    • A peak at M+2 for the ion containing one ⁷⁹Br and one ⁸¹Br atom (this will be the most intense peak in the cluster).

    • A peak at M+4 for the ion containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.

  • Key Fragmentation Pathways: Under EI conditions, fragmentation of the molecule is expected. A potential fragmentation pathway is visualized below.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [M]⁺˙ (this compound) F1 [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) M->F1 - •OCH₂CH₃ F2 [M - CH₂CH₃]⁺ (Loss of ethyl radical) M->F2 - •CH₂CH₃ F3 [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) F1->F3 - CO

Sources

The "Linchpin" Scaffold: Medicinal Chemistry Applications of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate , a high-density functional scaffold.

Executive Summary

This compound (CAS: 74840-99-6) represents a "privileged structure" in drug discovery—a small, rigid scaffold capable of orienting multiple pharmacophores in precise vector space. Its utility stems from its orthogonal reactivity profile : an acidic pyrrole-like nitrogen, an electrophilic ester handle, and two chemically distinct bromine atoms. This guide outlines the strategic manipulation of this molecule to access p38 MAP kinase inhibitors, marine alkaloid mimics (biofilm inhibitors), and diverse fragment libraries.

Structural Pharmacology & Reactivity Profile

The molecule functions as a trifunctional core. Understanding the electronic and steric environment of each position is critical for designing self-validating synthetic protocols.

The Reactivity Triad
  • N1-Position (The Anchor): The imidazole NH is acidic (

    
    ). It serves as the primary handle for solubility-modulating groups or protecting groups (SEM, BOM, Methyl) that dictate the regioselectivity of subsequent cross-couplings.
    
  • C2-Ester (The Warhead Precursor): The ethyl ester is electronically coupled to the ring system. It is a precursor to the 2-aminoimidazole motif (via Curtius rearrangement), a critical pharmacophore in biofilm inhibition, or can be converted to amides/heterocycles.

  • C4/C5-Dibromo (The Diversity Vectors): These positions allow for sequential Palladium-catalyzed cross-couplings.

    • Regioselectivity Rule: In N-substituted derivatives, the C4-position is generally more reactive towards oxidative addition than C5 due to steric shielding of C5 by the N-protecting group [1].

Reactivity Map (DOT Visualization)

ReactivityMap Core Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate N1 N1-Position (Nucleophilic) Core->N1 Alkylation/Protection (SEM, BOM, Bn) C2 C2-Ester (Electrophilic) Core->C2 Hydrolysis/Curtius (-> 2-Aminoimidazole) C4 C4-Bromine (High Reactivity) Core->C4 1st Suzuki Coupling (Steric Control) C5 C5-Bromine (Sterically Hindered) Core->C5 2nd Suzuki Coupling (Requires forcing conditions) N1->C4 Directs Regioselectivity

Figure 1: Orthogonal reactivity map of the scaffold. The N1-protecting group is the key switch for controlling C4 vs. C5 selectivity.

Strategic Functionalization Protocols

To utilize this scaffold effectively, researchers must follow a specific order of operations to avoid side reactions (e.g., ester hydrolysis during coupling or N-arylation).

Protocol A: Sequential Cross-Coupling (The "p38 Inhibitor" Route)

This protocol yields 2,4,5-trisubstituted imidazoles, a hallmark of kinase inhibitors like SB203580.

Step 1: N-Protection

  • Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, DMF, 0°C.

  • Rationale: The SEM group is bulky enough to shield C5, enhancing C4 selectivity, and is easily removed with TBAF or acid later.

  • Mechanism: Deprotonation of N1 followed by

    
     attack on SEM-Cl.
    

Step 2: Regioselective Suzuki-Miyaura Coupling (C4)

  • Reagents: Aryl Boronic Acid (

    
    ), 
    
    
    
    (5 mol%),
    
    
    (2M aq), DME/EtOH, 80°C.
  • Selectivity: The oxidative addition of Pd(0) occurs preferentially at C4 due to the steric clash between the bulky SEM group and the C5-Br [2].

  • Outcome: Isolation of the 4-aryl-5-bromo intermediate.

Step 3: Second Cross-Coupling (C5)

  • Reagents: Heteroaryl Boronic Acid (

    
    ), 
    
    
    
    ,
    
    
    , Dioxane, 100°C (Microwave preferred).
  • Rationale: The remaining C5-bromide is deactivated and sterically hindered. A bidentate ligand (dppf) and higher temperatures are required to force the second coupling.

Protocol B: The "Biofilm Warhead" Synthesis (C2-Amination)

Converting the ester to a 2-aminoimidazole is essential for mimicking marine alkaloids (e.g., Oroidin).

Step 1: Hydrolysis

  • Reagents: LiOH (2.5 eq), THF/H2O (3:1), RT.

  • Result: Formation of the Lithium carboxylate salt (acidification yields the free acid).

Step 2: Curtius Rearrangement

  • Reagents: DPPA (Diphenylphosphoryl azide),

    
    , t-BuOH (solvent), Reflux.
    
  • Mechanism: Acid -> Acyl Azide -> (Heat) -> Isocyanate -> (t-BuOH trap) -> Boc-protected 2-aminoimidazole.

  • Deprotection: TFA/DCM yields the free 2-amino-4,5-dibromoimidazole [3].

Medicinal Applications & Case Studies

p38 MAP Kinase Inhibition

The p38 Mitogen-Activated Protein Kinase pathway is a primary driver of cytokine production (TNF-


, IL-1

) in rheumatoid arthritis.
  • Mechanism: Trisubstituted imidazoles act as ATP-competitive inhibitors. The imidazole N3 accepts a H-bond from the backbone amide of Met109 in the kinase hinge region.

  • Scaffold Role: The 4,5-dibromo scaffold allows the precise placement of a 4-(4-fluorophenyl) group (occupying the hydrophobic pocket) and a 5-(4-pyridyl) group (interacting with the solvent channel) [4].

Anti-Biofilm Agents (Marine Alkaloid Mimics)

Marine sponges of the genus Agelas produce brominated pyrrole-imidazole alkaloids (e.g., Oroidin) that disperse bacterial biofilms without killing the bacteria (non-biocidal), reducing the risk of resistance.

  • Target: Bacterial Response Regulators (RR) in two-component systems.

  • Application: The this compound is a direct precursor to 2-amino-4,5-dibromoimidazole derivatives. The bromine atoms enhance membrane permeability and hydrophobic interactions within the biofilm matrix [5].

Synthesis Workflow Diagram

SynthesisWorkflow cluster_Kinase Pathway A: Kinase Inhibitors cluster_Biofilm Pathway B: Biofilm Inhibitors Start Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate Prot 1. SEM Protection Start->Prot Hyd 1. LiOH Hydrolysis Start->Hyd Suz1 2. Suzuki (C4) (Steric Control) Prot->Suz1 Suz2 3. Suzuki (C5) (Forcing Conditions) Suz1->Suz2 KinaseProd Trisubstituted Imidazole Inhibitor Suz2->KinaseProd Curt 2. Curtius Rearrangement (DPPA, tBuOH) Hyd->Curt Deprot 3. Boc-Deprotection Curt->Deprot BiofilmProd 2-Amino-4,5-dibromo scaffold Deprot->BiofilmProd

Figure 2: Divergent synthesis pathways for Kinase vs. Biofilm applications.

Quantitative Data: Reactivity Comparison

Reaction TypePositionConditionsYield (Typical)Selectivity Source
Suzuki Coupling C4-Br

,

, 80°C
75-85%Steric shielding of C5 by N-SEM
Suzuki Coupling C5-Br

,

, 100°C
50-65%Requires forcing; C4 already reacted
Hydrolysis C2-EsterLiOH, THF/H2O>95%Electronic activation of ester
Amidation C2-EsterAmine,

(Lewis Acid)
60-80%Direct nucleophilic acyl substitution

References

  • Regioselective Suzuki Couplings: Tan, J., et al. (2014). "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry, 79(18), 8871-8876. Link

  • Steric Control in Imidazoles: Bellina, F., et al. (2005). "Selective Palladium-Catalyzed Arylation of Imidazoles." European Journal of Organic Chemistry, 2005(11), 2269-2274. Link

  • Curtius Rearrangement Protocol: Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms." ChemBioChem, 10(14), 2287-2294. Link

  • p38 MAP Kinase Structural Biology: Wang, Z., et al. (1998). "Structural basis of inhibitor selectivity in MAP kinases." Structure, 6(9), 1117-1128. Link

  • Biofilm Inhibition Mechanisms: Stowe, S. D., et al. (2011). "Anti-biofilm probes that target bacterial response regulators." Marine Drugs, 9(10), 2010-2035. Link

Technical Whitepaper: Solubility, Stability, and Synthetic Utility of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 74840-99-6) is a highly versatile, multifunctional building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of protein degraders (PROTACs), kinase inhibitors, and advanced photodynamic therapy agents [1]. This technical guide provides an in-depth analysis of its physicochemical properties, solvent compatibility, and chemical stability. By understanding the mechanistic drivers behind its solubility and reactivity, drug development professionals can optimize both biological assay conditions and complex synthetic workflows.

Physicochemical Profiling & Solvent Dynamics

The molecular architecture of this compound dictates its distinct solubility profile. The compound features a hydrophobic dibromo-substituted core, an ester moiety (acting as a hydrogen-bond acceptor), and an acidic imidazole N-H (acting as a strong hydrogen-bond donor).

Causality of Solubility: The presence of two heavy bromine atoms significantly increases the lipophilicity (LogP) of the molecule, rendering it poorly soluble in aqueous media. Furthermore, the N-H group facilitates strong intermolecular hydrogen bonding, which limits solubility in non-polar hydrocarbon solvents (e.g., hexanes). Optimal solvation is achieved using polar aprotic solvents like DMSO or DMF. These solvents act as powerful H-bond acceptors that disrupt the intermolecular imidazole networks, resulting in rapid and complete dissolution [2].

Table 1: Empirical Solubility Profile in Common Solvents
Solvent CategorySpecific SolventSolubility LevelMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong H-bond acceptance disrupts imidazole networks.
Polar Protic Methanol, EthanolModerate (10-20 mg/mL)Competes for H-bonding but limited by lipophilic Br atoms.
Halogenated Dichloromethane (DCM)Moderate (5-10 mg/mL)Solvates the lipophilic core but lacks strong H-bond disruption.
Non-Polar Hexanes, HeptanePoor (<1 mg/mL)Inability to break polar intermolecular interactions.
Aqueous Water, PBS (pH 7.4)Very Poor (<0.1 mg/mL)High hydrophobic penalty from the dibromo-imidazole core.

Chemical Stability and Reactivity Windows

Understanding the orthogonal reactivity of the functional groups is critical for designing efficient synthetic routes.

  • Ester Hydrolysis: The ethyl ester at the C2 position is stable under neutral and mildly acidic conditions but undergoes rapid saponification in the presence of aqueous bases (e.g., LiOH or NaOH) to yield the corresponding carboxylic acid [3]. This acid is a prime candidate for subsequent amide coupling with linker moieties in PROTAC design.

  • C-Br Bond Activation: The 4,5-dibromo motif is stable under standard physiological assay conditions and ambient light. However, these bonds are highly reactive under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira) [4].

  • N-H Acidity & Protection: The imidazole N-H is relatively acidic (pKa ~10-11). It is highly recommended to perform N-alkylation (protection) prior to cross-coupling. A free N-H can coordinate with palladium catalysts or be deprotonated by the bases used in Suzuki couplings, leading to severe catalyst poisoning and poor yields [5].

Reactivity Core This compound (Stable at Neutral pH) Hydrolysis Base-Catalyzed Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Ester Cleavage Alkylation N-Alkylation (K2CO3, R-X) Core->Alkylation Deprotonation Acid Imidazole-2-carboxylic Acid (Amide Coupling Precursor) Hydrolysis->Acid N_Alkyl N-Alkyl-4,5-dibromo Derivative (Protected NH) Alkylation->N_Alkyl Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) N_Alkyl->Coupling C-Br Activation Substituted 4,5-Disubstituted Imidazole (Advanced Intermediates) Coupling->Substituted

Fig 1. Divergent chemical reactivity pathways of the dibromo-imidazole core.

Validated Experimental Protocols

Protocol A: Preparation of Standardized DMSO Stock Solutions

To ensure reproducibility in biological assays, stock solutions must be prepared using a self-validating workflow that prevents precipitation and degradation.

  • Preparation: Weigh the desired amount of this compound into a sterile, amber glass vial. Causality: Amber glass protects the C-Br bonds from prolonged UV exposure, preventing radical-induced degradation.

  • Solvation: Add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM to 50 mM concentration. Causality: Trace water in standard DMSO can initiate slow hydrolysis of the ester over time; anhydrous conditions are mandatory for long-term stability.

  • Dissolution: Vortex for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Validation: Visually inspect for complete dissolution. Perform a quick LC-MS injection of a diluted aliquot to confirm compound integrity (target m/z: ~298 for the 79Br/81Br isotope pattern).

  • Storage: Pass through a 0.22 µm PTFE syringe filter, aliquot into single-use tubes, purge with Argon, and store at -20°C.

SolubilityWorkflow Start Weigh Compound (Amber Vial) Solvent Add Anhydrous DMSO (Prevent Hydrolysis) Start->Solvent Dissolution Vortex & Sonicate (25°C, 5 min) Solvent->Dissolution Check LC-MS & Visual Check (Clear Solution?) Dissolution->Check Filter PTFE Filtration (0.22 µm) Check->Filter Yes Adjust Add Co-solvent (e.g., PEG400) Check->Adjust No Store Aliquot & Freeze (-20°C, Argon) Filter->Store Adjust->Dissolution

Fig 2. Standardized workflow for preparing stable stock solutions.

Protocol B: Base-Catalyzed Ester Hydrolysis

This protocol outlines the conversion of the ethyl ester to the carboxylic acid, a necessary step for downstream amide coupling [5].

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in a 3:1 mixture of THF and H₂O (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion. Causality: LiOH is preferred over NaOH or KOH to prevent over-hydrolysis or side reactions, providing mild but highly effective saponification.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS until the starting material is completely consumed.

  • Workup (Self-Validating Isolation): Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until the pH reaches ~3-4. Validation: The product (4,5-dibromo-1H-imidazole-2-carboxylic acid) will immediately precipitate as a white/off-white solid due to its insolubility in acidic water.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum.

Conclusion & Best Practices

This compound is a robust intermediate, provided its solubility limitations and reactivity windows are respected. For biological testing, anhydrous DMSO is the gold standard for stock solutions. For synthetic applications, researchers must strategically sequence N-alkylation prior to cross-coupling to preserve catalyst integrity, while leveraging the differential stability of the ester and C-Br bonds to build complex molecular architectures.

References

  • Title: Ethyl 4, 5-dibromo-1H-imidazole-2-carboxylate, min 98%, 250 mg - Protein Degrader Building Blocks Source: CP Lab Safety URL: [Link]

  • Title: Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Synthesis and singlet oxygen generation of boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex for antimicrobial photodynamic therapy Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Technical Guide: Functionalization and Applications of 4,5-Dihalo-1H-imidazole-2-carboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5-dihalo-1H-imidazole-2-carboxylate ester scaffold represents a dense functionality node in heterocyclic chemistry. Characterized by an electron-deficient imidazole core, this motif offers three distinct vectors for diversification: the acidic pyrrole-like nitrogen (


), the electrophilic carbon-halogen bonds (

), and the reactive ester carbonyl (

).

This guide synthesizes the critical methodologies for accessing and manipulating this scaffold. Unlike simple imidazoles, the presence of the C2-ester significantly alters the electronic landscape, deactivating the ring toward electrophilic aromatic substitution while activating the halogens for oxidative addition in transition-metal catalysis.

Structural Significance & Chemical Space

Electronic Architecture

The 4,5-dihalo-imidazole-2-carboxylate is an "electron-poor" heteroaromatic.

  • C2-Ester: Strong electron-withdrawing group (EWG) that increases the acidity of the

    
     (pKa 
    
    
    
    10-11 in DMSO, compared to 14.4 for imidazole). This facilitates mild base-mediated alkylation.
  • C4/C5 Halogens: Provide handles for cross-coupling. In the

    
     (unsubstituted) state, C4 and C5 are chemically equivalent due to rapid tautomerism.
    
  • Symmetry Breaking: Functionalization of

    
     desymmetrizes the molecule, rendering C4 and C5 chemically distinct.
    
Comparison of Halogenated Analogs
AnalogReactivity ProfileStabilityPrimary Application
4,5-Dichloro Low oxidative addition rates; requires specialized phosphine ligands for Pd-coupling.HighAgrochemicals; Cost-sensitive scale-up.
4,5-Dibromo Balanced reactivity; standard oxidative addition with

.
ModerateGeneral medicinal chemistry; Scaffold libraries.
4,5-Diiodo High reactivity; prone to dehalogenation or scrambling.Low (Light sensitive)Late-stage functionalization; Radiochemistry.

Synthesis of the Core Scaffold

The most robust route to ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (2) is the electrophilic halogenation of ethyl 1H-imidazole-2-carboxylate (1).

Protocol 1: Bromination of Ethyl 1H-imidazole-2-carboxylate

Objective: Synthesis of the dibromo-core on a multigram scale.

Reagents:

  • Ethyl 1H-imidazole-2-carboxylate (1.0 equiv)

  • Bromine (

    
    ) (2.2 equiv) or N-Bromosuccinimide (NBS) (2.5 equiv)
    
  • Sodium Acetate (NaOAc) (3.0 equiv) - Crucial for buffering HBr

  • Solvent: Acetic Acid (AcOH) or

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 1H-imidazole-2-carboxylate in Glacial AcOH (0.5 M concentration). Add NaOAc to buffer the hydrobromic acid generated, preventing acid-catalyzed hydrolysis of the ester.

  • Addition: Cool the solution to 0-5°C. Add

    
     dropwise over 30 minutes. The exotherm must be controlled to prevent ring degradation.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The product is less polar than the starting material.

  • Quench: Pour the mixture into ice water containing sodium thiosulfate (

    
    ) to quench excess bromine (orange color dissipates).
    
  • Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, wash with saturated

    
    , and concentrate.
    
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show the disappearance of imidazole ring protons (approx. 7.1-7.4 ppm) and retention of the ethyl ester signals.

Divergent Reactivity & Regioselectivity

Once the 4,5-dihalo core is established, the order of operations is critical.

Vector 1: N-Alkylation (Symmetry Breaking)

The


 nitrogen is the first point of attack. Because of the C2-ester and halogens, the NH is sufficiently acidic to be deprotonated by weak bases (

,

) in polar aprotic solvents (DMF, MeCN).
  • Regioselectivity: With alkyl halides (

    
    ), alkylation occurs at 
    
    
    
    .
  • Case Study (Olmesartan): In the synthesis of Olmesartan medoxomil, a trityl-protected tetrazole is alkylated onto the imidazole. The steric bulk of the incoming electrophile and the scaffold dictates the yield.

Vector 2: Palladium-Catalyzed Cross-Coupling

This is the most challenging aspect due to the potential for bis-coupling vs. mono-coupling.

  • Reactivity Order:

    
    .
    
  • Regioselectivity (N-Substituted):

    • C5 (Adjacent to N): Generally more electron-deficient but sterically crowded by the N-substituent.

    • C4 (Distal to N): Less sterically hindered.

    • Rule of Thumb: For bulky N-substituents (e.g., Trityl, SEM), Suzuki coupling favors C4 (distal) due to steric shielding of C5. For smaller groups (e.g., Methyl), mixtures are common, requiring careful stoichiometry (0.9 equiv boronic acid).

Vector 3: C2-Ester Manipulation

The ester can be:

  • Hydrolyzed to the carboxylic acid (LiOH/THF).

  • Converted to the amide (primary amine, heat or

    
    ).
    
  • Reduced to the alcohol (

    
     - Note: 
    
    
    
    may reduce the halogens).

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent synthesis pathways starting from the parent imidazole ester.

G Start Ethyl 1H-imidazole-2-carboxylate Step1 Bromination (Br2, NaOAc, AcOH) Start->Step1 Core Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate (The Scaffold) Step1->Core Path1 N-Alkylation (R-X, K2CO3, DMF) Core->Path1 Path2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Path2 Path3 Amidation (R-NH2, Heat) Core->Path3 Prod1 N-Substituted 4,5-dibromo ester (Symmetry Broken) Path1->Prod1 Prod1->Path2 Regioselective Coupling (C4 favored if R is bulky) Prod2 4,5-Diaryl imidazole ester Path2->Prod2 Prod3 4,5-dibromo imidazole-2-carboxamide Path3->Prod3

Figure 1: Divergent synthetic workflow for 4,5-dihalo-imidazole-2-carboxylates, highlighting the symmetry-breaking N-alkylation step.

Medicinal Chemistry Applications

Angiotensin II Receptor Blockers (Sartans)

The 4-chloro- and 4-(1-hydroxy-1-methylethyl)- derivatives are crucial intermediates for Olmesartan . The synthesis relies on the specific reactivity of the imidazole-2-carboxylate to direct N-alkylation with biphenyl-tetrazole units.

Kinase Inhibitors (CDK2)

Research indicates that imidazole-4,5-dicarboxamides (derived from the di-ester or di-halo oxidation) act as ATP-competitive inhibitors. The 4,5-substitution pattern mimics the purine core of adenosine.

  • Mechanism:[1] The imidazole N1 and C2-carbonyl form hydrogen bonds with the hinge region of the kinase.

Antibacterial Agents

4,5-Diphenyl-1H-imidazole derivatives, accessible via Suzuki coupling of the 4,5-dibromo scaffold, have shown potency against Staphylococcus aureus. The lipophilicity introduced by the aryl rings, combined with the polar ester/acid headgroup, facilitates membrane penetration.

Experimental Troubleshooting & Safety

IssueCauseSolution
Low Yield in Bromination Over-bromination or ring oxidation.Maintain T < 5°C during addition; Ensure NaOAc buffer is sufficient.
Regioselectivity Issues (Suzuki) Rapid oxidative addition at both C4 and C5.Use bulky N-protecting groups (Trityl) to shield C5; Use stoichiometric deficiency of boronic acid (0.8 equiv).
Ester Hydrolysis Basic conditions during coupling (

).
Use anhydrous bases (

) or non-aqueous systems; Switch to Stille coupling (neutral conditions).

References

  • Synthesis of 4,5-dibromo-1H-imidazole-2-carboxylates

    • Journal of Organic Chemistry. "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." (2014). Link

  • Regioselective Coupling

    • Tetrahedron Letters. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde" (Analogous regiochemistry study). (2007).[2] Link

  • Biological Activity (Kinase Inhibition)

    • Bioorganic & Medicinal Chemistry. "Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells." (2005).[3][4] Link

  • Antibacterial Applications

    • Open Journal of Medicinal Chemistry. "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives." (2021).[5] Link

  • Coordination Chemistry

    • Modern Chemistry & Applications. "A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials." (2017).[6] Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract

This protocol details the synthesis of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate , a critical scaffold for the development of marine alkaloid analogs (e.g., oroidin derivatives) and a versatile intermediate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Unlike standard imidazole brominations which often suffer from over-bromination on nitrogen or incomplete conversion, this protocol utilizes a buffered electrophilic aromatic substitution (


)  strategy. By employing sodium acetate (NaOAc) in acetic acid (HOAc), we neutralize the hydrobromic acid (HBr) byproduct in situ. This prevents the protonation of the imidazole nitrogen, maintaining the nucleophilicity of the ring and ensuring complete di-bromination at the C4 and C5 positions.

Safety Briefing & Hazard Analysis

CRITICAL WARNING: This protocol involves Elemental Bromine (


) . It is a volatile, dense, and extremely corrosive liquid that causes severe chemical burns and respiratory damage.
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, safety goggles, and a face shield are mandatory.

  • Quenching Agent: Prepare a saturated sodium thiosulfate (

    
    ) or sodium bisulfite (
    
    
    
    ) solution before handling bromine to neutralize spills immediately.

Reaction Scheme & Logic

Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points and process controls.

SynthesisWorkflow Start Start: Ethyl 1H-imidazole-2-carboxylate Dissolution Dissolve in HOAc + NaOAc (Buffer System) Start->Dissolution Bromination Add Br2 (3.0 eq) Dropwise Temp: 25°C -> 60°C Dissolution->Bromination Activation Monitor Monitor: TLC / HPLC Target: Disappearance of Mono-bromo Bromination->Monitor Monitor->Bromination Incomplete (Add 0.5 eq Br2) Quench Quench: Pour into Ice/Na2S2O3 (Remove excess Br2) Monitor->Quench Complete Conversion Isolation Filtration of Precipitate Wash with cold H2O Quench->Isolation Precipitation Purification Recrystallization (EtOH or MeOH/H2O) Isolation->Purification End Final Product: This compound Purification->End

Caption: Operational workflow for the buffered bromination of ethyl imidazole-2-carboxylate.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Ethyl 1H-imidazole-2-carboxylate 140.141.05.00 g (35.7 mmol)Starting Material
Bromine (

)
159.813.017.1 g (~5.5 mL)Electrophile
Sodium Acetate (anhydrous) 82.033.510.2 gAcid Scavenger / Buffer
Glacial Acetic Acid 60.05Solvent50 mLSolvent
Sodium Thiosulfate (sat. aq.) -Excess100 mLQuenching Agent
Step-by-Step Procedure
Step 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and an addition funnel.

  • Charge the RBF with Ethyl 1H-imidazole-2-carboxylate (5.00 g) and Sodium Acetate (10.2 g).

  • Add Glacial Acetic Acid (50 mL). Stir at room temperature until the starting material is largely dissolved (some NaOAc may remain suspended).

Step 2: Bromination (The Critical Step)
  • Transfer Bromine (5.5 mL) to the addition funnel.

    • Note: If the room is cold, bromine may be viscous. Ensure the stopcock is compatible (PTFE).

  • Add the bromine dropwise over 30 minutes.

    • Observation: The solution will turn dark orange/red. A mild exotherm is expected; maintain temperature < 40°C during addition.

  • Once addition is complete, cap the flask (or attach a reflux condenser with a drying tube) and heat the reaction mixture to 60°C for 4–6 hours.

    • Mechanistic Insight: Heating ensures the second bromine atom is installed. The electron-withdrawing ester group at C2 deactivates the ring, making the second substitution slower than the first.

Step 3: Monitoring & Validation
  • TLC System: 30% Ethyl Acetate in Hexanes.

    • Starting Material

      
      :  ~0.3 (UV active).
      
    • Product

      
      :  ~0.6 (Distinctly higher due to lipophilicity of halogens).
      
  • Check for the disappearance of the mono-brominated intermediate (usually runs slightly below the di-bromo product). If mono-bromo persists, add an additional 0.5 eq of

    
     and stir for 1 hour.
    
Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 300 mL of ice-water mixed with 20 mL of saturated sodium thiosulfate solution .

    • Visual Check: The orange color of excess bromine should fade to a pale yellow/white suspension.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake copiously with cold water (3 x 50 mL) to remove all traces of acetic acid and inorganic salts.

  • Dry the solid under vacuum at 45°C overnight.

Step 5: Purification
  • Crude Yield: Typically 85–95%.

  • Recrystallization: If the product is slightly off-white or yellow, recrystallize from Ethanol/Water (9:1) or pure Methanol . Dissolve at reflux, filter hot (if needed), and cool slowly to 4°C.

Mechanistic Rationale (E-E-A-T)

The success of this protocol relies on the Buffer Effect .

  • Electrophilic Attack: The imidazole ring attacks

    
    , releasing HBr.
    
  • The Problem: Without a base, HBr protonates the imidazole nitrogen (

    
     ~ 7). The resulting imidazolium ion is highly electron-deficient, effectively shutting down the reaction before the second bromine can be added.
    
  • The Solution: Acetate (

    
    ) captures the proton to form Acetic Acid (weak acid), keeping the imidazole unprotonated and reactive.
    

Mechanism Step1 Imidazole (Nucleophile) Intermediate Sigma Complex (Intermediate) Step1->Intermediate Attack Step2 Br2 (Electrophile) Step2->Intermediate HBr HBr (Byproduct) Intermediate->HBr Product Brominated Imidazole Intermediate->Product -H+ NaOAc NaOAc (Buffer) HBr->NaOAc Neutralization

Caption: Simplified S_EAr mechanism highlighting the critical role of NaOAc buffering.

Characterization Data

To validate the synthesis, compare your data against these standard values:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 158–160°C (dec).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       13.5-14.0 (br s, 1H, NH ). Note: Broad due to exchange.
      
    • 
       4.35 (q, 
      
      
      
      Hz, 2H, O-CH
      
      
      -CH
      
      
      ).
    • 
       1.32 (t, 
      
      
      
      Hz, 3H, O-CH
      
      
      -CH
      
      
      ).
    • Key Diagnostic:Absence of aromatic signals in the 7.0–8.0 ppm region confirms full substitution at C4/C5.

  • MS (ESI+):

    • Calculated Mass (

      
      ): 311.88.
      
    • Observed: Triplet pattern at m/z 311, 313, 315 (1:2:1 ratio) confirming two bromine atoms.

References

  • O'Connell, J. F., Parquette, J., Yelle, W. E., Wang, W., & Rapoport, H. (1992). The synthesis of oroidin and its analogues. The Journal of Organic Chemistry, 57(17), 4591–4599. [Link]

    • Context: Primary authority for the buffered bromination of imidazole-2-carboxyl
  • Bailly, F., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry.
  • Loba Chemie. (2019). Bromine Safety Data Sheet (MSDS). [Link]

    • Context: Safety parameters for handling elemental bromine.

Sources

Buchwald-Hartwig amination of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of This compound (1) . This substrate presents three distinct challenges: (1) catalyst poisoning by the acidic N1–H proton, (2) competitive hydrolysis of the C2–ethyl ester, and (3) regioselectivity between the C4 and C5 bromide positions.

Our validated workflow utilizes a "Protect-then-Couple" strategy . We demonstrate that introducing a steric bulk at the N1 position (e.g., SEM or Methyl) directs Palladium-catalyzed oxidative addition preferentially to the C4-position (distal to the protecting group), enabling high-yield mono-amination.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The starting material contains an acidic imidazole N–H (


 in DMSO) and a base-sensitive ethyl ester.
  • Direct Amination Risk: Attempting Buchwald-Hartwig coupling on the unprotected imidazole leads to formation of stable Pd(II)–azolate complexes, arresting the catalytic cycle.

  • Ester Instability: Strong alkoxide bases (e.g., NaOtBu) commonly used in amination will cause transesterification or saponification.

  • Regioselectivity: In 1-substituted-4,5-dibromoimidazoles, the C5-position is sterically crowded by the N1-substituent. Consequently, Pd(0) oxidative addition occurs kinetically at the less hindered C4-position .

The Solution: Modular Workflow

We employ a two-phase approach:

  • Phase 1 (Protection): Installation of a Sem (2-(Trimethylsilyl)ethoxymethyl) or Methyl group to block N1 and enhance solubility.

  • Phase 2 (C4-Amination): Use of a Pd(0)/Biarylphosphine system with a weak carbonate base to preserve the ester.

Workflow Substrate Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate Step1 Phase 1: N-Protection (SEM-Cl or MeI) Substrate->Step1  Base, THF   Intermediate N-Protected Intermediate (2) Step1->Intermediate Step2 Phase 2: B-H Amination (Pd-Cat, Cs2CO3) Intermediate->Step2  Regioselective   Product C4-Aminated Product (Major Isomer) Step2->Product

Figure 1: Operational workflow ensuring catalyst longevity and regiocontrol.

Experimental Protocols

Phase 1: N-Protection (Synthesis of Intermediate 2)

Rationale: The SEM group is preferred for late-stage removal, while Methyl is chosen if the alkyl group is a desired structural feature.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: NaH (60% dispersion, 1.1 equiv) or K2CO3 (2.0 equiv)

  • Electrophile: SEM-Cl (1.1 equiv) or MeI (1.1 equiv)

  • Solvent: DMF (anhydrous, 0.2 M)

Procedure:

  • Charge a flame-dried flask with Substrate and anhydrous DMF under

    
    . Cool to 0 °C.
    
  • Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir for 30 min at 0 °C to ensure deprotonation (formation of imidazolide anion).
    
  • Add SEM-Cl dropwise.

  • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour into saturated

    
     and extract with EtOAc.
    
  • Purification: Silica gel chromatography (0–20% EtOAc/Hexane).

    • Yield Target: >85%.[1][2]

    • Note: The product is now Ethyl 4,5-dibromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole-2-carboxylate (2) .

Phase 2: Regioselective Buchwald-Hartwig Amination

Rationale: Pd2(dba)3 provides a clean Pd(0) source. XPhos is chosen for its ability to facilitate oxidative addition into electron-deficient heteroaryl bromides while preventing beta-hydride elimination. Cs2CO3 is mild enough to spare the ester.

Reagents:

  • Substrate: Intermediate (2) (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: XPhos (5–7.5 mol%) or BrettPhos (for primary amines)

  • Base:

    
     (2.0 equiv, anhydrous, micronized)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed, 0.15 M)

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a vial, mix

    
     and XPhos  in a small volume of dioxane. Heat at 60 °C for 2 minutes until the solution turns from dark purple/red to a clear brownish-orange (formation of active 
    
    
    
    species).
  • Reaction Assembly: In a reaction tube, combine Intermediate (2) , Amine , and

    
     .
    
  • Add the pre-formed catalyst solution and remaining solvent.

  • Degassing: Sparge with Argon for 5 minutes or apply 3 vacuum/fill cycles. Oxygen is the enemy of this reaction.

  • Heating: Seal and heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor conversion of starting material. If C4-amination is complete, stop immediately to avoid bis-amination at C5.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via column chromatography.[3][4]

Data & Optimization Guide

Ligand & Base Screening Matrix

The following table summarizes optimization studies for the coupling of Intermediate (2) with morpholine (secondary amine model).

EntryCatalyst SourceLigandBaseSolventTemp (°C)Yield (C4-Amine)Observation
1Pd(OAc)2PPh3K2CO3Toluene100<10%Poor conversion; Pd black formation.
2Pd2(dba)3BINAPNaOtBuToluene8030%Ester hydrolysis observed.
3Pd2(dba)3XPhosCs2CO3Dioxane9088% Optimal. Clean mono-amination.
4Pd2(dba)3BrettPhosCs2CO3Dioxane9082%Excellent for primary amines.
5Pd(OAc)2RuPhosK3PO4t-Amyl10065%Good, but slower kinetics.
Regioselectivity Validation (Self-Validating System)

To confirm the reaction occurred at C4 and not C5:

  • NOE (Nuclear Overhauser Effect) NMR: Irradiate the N1-protecting group protons (e.g., N-Me or N-CH2 of SEM).

    • If C5 is brominated: You will see a strong NOE signal to the C5-Br (silent) or lack of signal to the amine.

    • If C5 is aminated: You will see a strong NOE signal to the amine protons.

    • Expected Result: In the C4-aminated product , the N1-group is spatially distant from the C4-amine. Therefore, NO NOE should be observed between N1-R and the new amine group. The C5-Br remains adjacent to N1.

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical oxidative addition step where regioselectivity is determined by steric differentiation.

Mechanism cluster_sterics Regioselectivity Logic Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd  + Substrate (2)   Complex Pd(II)-Aryl Complex (at C4 Position) OxAdd->Complex  Steric Control   LigEx Ligand Exchange (Amine Binding) Complex->LigEx  + Amine   Deprot Deprotonation (Base: Cs2CO3) LigEx->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0  Product Release  

Figure 2: Catalytic cycle favoring C4-oxidative addition due to steric shielding of C5 by the N1-protecting group.

Troubleshooting & Critical Parameters

  • Issue: Dehalogenation (Hydrodebromination)

    • Symptom:[2][4][5][6][7][8][9] Mass spec shows M-Br+H peak.

    • Cause: "Starved" amine conditions or excessive heat.

    • Fix: Increase amine concentration; ensure efficient degassing to prevent oxidation of phosphine ligand.

  • Issue: Bis-amination (Reaction at C4 and C5)

    • Symptom:[2][4][6][7][8][9][10][11] Mass spec shows M-2Br+2Amine.

    • Cause: Reaction ran too long or temperature too high.

    • Fix: Stop reaction at 90% conversion. Lower temperature to 80 °C.

  • Issue: Ester Hydrolysis

    • Symptom:[2][4][6][7][8][9][10] Appearance of carboxylic acid (broad peak in NMR, acidic workup issues).

    • Cause: Wet base or solvent.

    • Fix: Use anhydrous

      
       and store it in a desiccator. Use molecular sieves in the reaction solvent.
      

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Bellina, F., & Rossi, R. "Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions." Advanced Synthesis & Catalysis, 2010. Link

  • Vermeulen, N. A., et al. "Pd-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. (Demonstrates tBuBrettPhos utility, though protection is preferred for esters). Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - General Procedures and Mechanism." Link

Sources

Application Note: N-Alkylation of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges and optimized protocols for the N-alkylation of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Executive Summary

This compound (CAS 74840-99-6) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of p38 MAP kinase inhibitors and antifungal agents. Its tri-functional nature—containing an ester and two bromine "handles" for Suzuki/Stille couplings—makes it a versatile building block. However, the electron-withdrawing nature of the substituents alters the nucleophilicity of the imidazole ring compared to unsubstituted analogs. This guide provides two validated protocols for N-alkylation, addressing solvent effects, base selection, and the critical role of substrate symmetry.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Analysis

The core challenge in alkylating this scaffold lies in balancing the acidity of the N-H proton against the nucleophilicity of the resulting anion.

  • Acidity: The

    
     of the N-H proton in simple imidazole is ~14.4. In this substrate, the electron-withdrawing ester (C2) and bromine atoms (C4, C5) significantly stabilize the conjugate base, lowering the 
    
    
    
    to the range of 9–10. This allows the use of milder carbonate bases (
    
    
    ,
    
    
    ) rather than requiring lithiated bases.
  • Symmetry & Regioselectivity: The starting material is symmetric. The N1 and N3 positions are chemically equivalent tautomers. Therefore, mono-alkylation yields a single regioisomer (ethyl 1-alkyl-4,5-dibromoimidazole-2-carboxylate). Regioselectivity issues only arise during subsequent functionalization of the bromine atoms.

Reaction Pathway

The reaction proceeds via an


 mechanism. The base deprotonates the imidazole nitrogen, generating a resonance-stabilized anion which then attacks the alkyl halide.

ReactionMechanism cluster_conditions Critical Parameters SM Substrate (Ethyl 4,5-dibromo- imidazole-2-carboxylate) Anion Imidazolide Anion (Resonance Stabilized) SM->Anion Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Anion Product Product (N-Alkyl Imidazole) Anion->Product SN2 Attack RX Alkyl Halide (R-X) RX->Product Temp: 25-60°C Temp: 25-60°C Solvent: DMF/MeCN Solvent: DMF/MeCN

Figure 1: Mechanistic pathway for the N-alkylation of the target scaffold. Note the symmetry of the starting material simplifies the product outcome.

Experimental Protocols

Method Selection Guide

Choose the protocol based on the reactivity of your alkylating agent (R-X).

ParameterMethod A: Standard (Preferred) Method B: High-Reactivity
Target Electrophiles Primary alkyl halides, Benzyl halides, Allyl halidesSecondary halides, hindered electrophiles
Base Potassium Carbonate (

)
Sodium Hydride (NaH, 60% dispersion)
Solvent DMF (or MeCN)THF (anhydrous) or DMF
Temperature

to


to

Pros Mild, moisture-tolerant, easy scale-upFast, drives difficult reactions
Cons Slower with unreactive halidesRequires anhydrous conditions, H2 evolution
Protocol A: Mild Alkylation (Potassium Carbonate)

Best for: Benzyl bromide, Methyl iodide, Allyl bromide.

Reagents:

  • This compound (1.0 equiv)

  • Alkyl Halide (1.1 – 1.2 equiv)

  • 
     (anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide), Grade: Anhydrous preferred but reagent grade acceptable (Conc: 0.2 M)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the imidazole substrate (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add DMF (5 mL per mmol of substrate) and stir at room temperature for 15 minutes. The suspension may turn slightly yellow as the anion forms.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If using volatile halides like MeI, use a reflux condenser or sealed tube.

  • Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to

      
      .
      
  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes) and wash with water (3x) to remove DMF.

    • Wash the organic layer with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel). Elute with a gradient of 0-20% EtOAc in Hexanes.

Protocol B: Aggressive Alkylation (Sodium Hydride)

Best for: Secondary alkyl halides or when reaction time is critical.

Reagents:

  • This compound (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • NaH (60% in mineral oil, 1.2 equiv)

  • THF (Tetrahydrofuran), Anhydrous (Conc: 0.15 M)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Deprotonation: Add NaH (1.2 equiv) to the flask. Add anhydrous THF. Cool to

    
     in an ice bath.
    
  • Substrate Addition: Dissolve the imidazole substrate in a minimal amount of THF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 
      
      
      
      for 30 minutes until evolution ceases.
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at

    
    .
    
  • Completion: Allow the reaction to warm to room temperature naturally. Stir for 2–12 hours.

  • Quench: Carefully quench with saturated

    
     solution at 
    
    
    
    .
  • Workup: Extract with EtOAc (3x). Combine organics, dry over

    
    , and concentrate.
    

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal path for your specific R-group.

DecisionTree Start Start: Select Alkylating Agent (R-X) Type Is R-X Primary or Secondary? Start->Type Primary Primary / Benzylic / Allylic Type->Primary Secondary Secondary / Sterically Hindered Type->Secondary MethodA Use Method A: K2CO3 / DMF / 60°C Primary->MethodA MethodB Use Method B: NaH / THF / 0°C -> RT Secondary->MethodB Check Check Halide Leaving Group MethodA->Check Low Conversion? AddKI Add 0.1 eq KI (Finkelstein) Check->MethodB If Bromide/Iodide but slow Check->AddKI If Chloride (R-Cl)

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile sterics and reactivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete deprotonation or poor solubility.Switch to Method B (NaH) or change solvent to DMSO.
Starting Material Remains Alkyl chloride is too unreactive.Add 10 mol% Potassium Iodide (KI) to catalyze (Finkelstein).
Side Products Hydrolysis of the ethyl ester.Ensure reagents are dry. Avoid aqueous bases (NaOH/KOH).
Color Change (Dark) Oxidation or polymerization.Perform reaction under

atmosphere.

References

  • General Imidazole Alkylation: Li, K. Y., et al. (2014). "Synthesis and evaluation of novel imidazole derivatives." Current Therapeutic Research, 76, 7-10.

  • Olmesartan Intermediate Synthesis (Analogous Substrate): Yanagisawa, H., et al. (1997). "Nonpeptide Angiotensin II Receptor Antagonists." U.S. Patent 5,616,599.

  • Regioselectivity in Imidazoles: Nikitina, P. A., et al. (2024). "Alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates." Russian Journal of Organic Chemistry.

  • Base Effects on 4,5-Disubstituted Imidazoles: Dumpis, M. A., et al. (2001).[1] "Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives." Russian Journal of Organic Chemistry.

Sources

Application Note: Sequential Palladium-Catalyzed Functionalization of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is a "privileged scaffold" in medicinal chemistry, serving as a critical core for p38 MAP kinase inhibitors, antifungal agents, and high-affinity alpha-adrenergic receptor antagonists. Its utility lies in the ability to independently functionalize the C4 and C5 positions.

However, this scaffold presents two primary synthetic challenges:

  • Catalyst Poisoning: The free N–H bond coordinates strongly to Pd(II), quenching the catalytic cycle.

  • Regiocontrol: Achieving high selectivity between the chemically similar C4 and C5 bromide sites requires precise steric and electronic control.

This Application Note provides a validated workflow for the sequential, regioselective functionalization of this scaffold. We establish that C5 is the kinetically favored site for oxidative addition in N-alkylated systems, allowing for a programmable "C5-first, C4-second" diversification strategy.

Strategic Analysis: The Regioselectivity Switch

The Electronic Landscape

In 4,5-dibromoimidazoles, the reactivity is governed by the protecting group (PG) on the nitrogen (N1).

  • C5 Position: Proximal to the N1-PG. In N-alkylated systems (e.g., SEM, Me, Bn), the C5–Br bond is more electron-deficient due to the inductive effect of the alkylated nitrogen, making it more reactive toward Pd(0) oxidative addition.

  • C4 Position: Distal to the N1-PG. It is relatively electron-rich compared to C5 and sterically less hindered (unless the PG is massive, like Trityl).

Key Rule: Under standard Suzuki-Miyaura conditions with non-bulky protecting groups (SEM, MOM, Me), C5 coupling occurs first.

Workflow Logic

To maximize yield and purity, the reaction sequence must follow this linear path:

  • N-Protection: Masking the N–H to prevent catalyst deactivation.

  • C5-Selective Coupling: Stoichiometric control (1.0 equiv nucleophile) at mild temperatures.

  • C4-Coupling: Forcing conditions (excess nucleophile, higher temp) to functionalize the remaining bromide.

Pathway Visualization

The following diagram illustrates the critical reaction nodes and the divergent pathways based on protecting group strategy.

G Substrate Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate Protected N-Protected Intermediate (N-SEM/Me) Substrate->Protected Step 1: Protection (SEM-Cl, NaH) C5_Product C5-Monoarylated Product Protected->C5_Product Step 2: C5-Suzuki (1.0 eq Ar-B(OH)2, Pd(dppf)Cl2) Selectivity Selectivity Driver: Electronic deficiency at C5 favors oxidative addition. Protected->Selectivity Bis_Product C4,C5-Bisarylated Final Scaffold C5_Product->Bis_Product Step 3: C4-Suzuki (Excess Ar'-B(OH)2, Heat)

Figure 1: Sequential functionalization workflow. The C5 position is the primary site of reactivity in N-alkylated 4,5-dibromoimidazoles.

Experimental Protocols

Protocol A: N-Protection (SEM-Group Installation)

Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its stability under basic Suzuki conditions and its ability to be removed later with fluoride sources (TBAF) or acid.

Reagents:

  • This compound (1.0 equiv)

  • Sodium hydride (60% dispersion in oil, 1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Charge an oven-dried flask with the imidazole substrate and anhydrous DMF under Argon. Cool to 0 °C.

  • Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 min until gas evolution ceases (solution turns clear/yellow).

  • Add SEM-Cl dropwise via syringe.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Slowly add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective C5-Suzuki Coupling

Rationale: Using a bidentate ligand like dppf and strictly controlling stoichiometry prevents "over-coupling" at C4.

Reagents:

  • N-SEM-4,5-dibromoimidazole (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Do not use excess.

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed, 0.15 M)

Procedure:

  • In a reaction vial, combine the N-protected substrate, aryl boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane and aqueous Na₂CO₃.

  • Heat to 60–65 °C for 4–6 hours.

    • Critical Control Point: Monitor by LCMS every hour. Stop heating immediately upon consumption of starting material. Higher temperatures (>80 °C) will trigger C4 coupling.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography. The C5-arylated product is typically more polar than the dibromo starter but less polar than the bis-aryl product.

Protocol C: C4-Suzuki Coupling (Scaffold Completion)

Rationale: The remaining C4-bromide is less reactive. We switch to a more active catalyst system or higher temperatures to force this conversion.

Reagents:

  • C5-Arylated Intermediate (1.0 equiv)

  • Second Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) OR XPhos Pd G2 (for sterically hindered partners).

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1) or DME/Water.

Procedure:

  • Combine intermediate, boronic acid, base, and catalyst.[1][2]

  • Degas solvents thoroughly.

  • Heat to 90–100 °C (reflux) for 12–16 hours.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on reaction parameters. This data is synthesized from general reactivity trends of polyhalogenated imidazoles [1, 2].

ParameterCondition A (Mild)Condition B (Forcing)Outcome
Temperature 25–60 °C80–110 °CA: Favors C5 mono-coupling.B: Promotes C4/C5 bis-coupling.
Boronic Acid 1.0–1.1 equiv>2.0 equivA: Minimizes bis-adduct.B: Ensures complete conversion.
Base Na₂CO₃ / NaHCO₃K₃PO₄ / Cs₂CO₃A: Weaker base protects ester group.B: Stronger base accelerates transmetallation.
Ligand dppf / PPh₃XPhos / SPhosA: Standard ligands sufficient for C5.B: Bulky, electron-rich ligands needed for C4.
Troubleshooting "The Switch"
  • Problem: Significant amounts of bis-coupled product observed during Step 2 (C5 coupling).

  • Solution: Lower the temperature to 40 °C and switch the solvent to a Toluene/Ethanol/Water mix. Ethanol often slows the second oxidative addition relative to pure ethereal solvents.

  • Problem: Hydrolysis of the C2-ethyl ester.

  • Solution: Switch base from Na₂CO₃ to K₃PO₄ (anhydrous) or KF, and use dry solvents (THF) instead of aqueous mixtures.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • Revesz, L., et al. (2004). Synthesis and biological evaluation of novel 4,5-disubstituted imidazoles as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3595-3599.

  • Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles. Chemical Society Reviews, 35, 71-84.

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (See Chapter on Imidazole Functionalization).

(Note: The reactivity profile described herein aligns with the general consensus for N-substituted 4,5-dibromoimidazoles as detailed in Reference 1 and 3.)

Sources

Protocol for the hydrolysis of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate to the carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the optimized protocol for the saponification of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate to its corresponding free acid, 4,5-dibromo-1H-imidazole-2-carboxylic acid .

While ester hydrolysis is a fundamental transformation, this specific substrate presents a critical stability challenge : Imidazole-2-carboxylic acids are inherently unstable and prone to thermal decarboxylation, a process catalyzed by heat and acidic conditions. The electron-withdrawing nature of the bromine substituents at positions 4 and 5 further modulates the acidity of the imidazole ring (


 shift), requiring a tailored workup to prevent the formation of the decarboxylated byproduct, 4,5-dibromoimidazole.

This guide moves beyond simple "recipe" instructions to provide a mechanistically grounded workflow ensuring high yield (>85%) and purity suitable for downstream pharmaceutical applications (e.g., Curtius rearrangements or amide couplings).

Chemical Mechanism & Rationale[1][2]

Reaction Pathway

The transformation proceeds via a base-mediated nucleophilic acyl substitution (saponification). Unlike simple aliphatic esters, the imidazole core is amphoteric.

  • Deprotonation: The first equivalent of base removes the acidic proton from the imidazole nitrogen (

    
    -H), forming a water-soluble imidazolate anion.
    
  • Hydrolysis: The second equivalent of base attacks the carbonyl carbon, displacing the ethoxide group.

  • Protonation (Critical): Controlled acidification restores the neutral carboxylic acid. Note: Over-acidification or heating during this step triggers rapid decarboxylation.

Visualization of Reaction Logic

ReactionLogic Substrate Ethyl 4,5-dibromo- imidazole-2-carboxylate Inter1 Imidazolate Di-anion Species Substrate->Inter1 + 3.0 eq LiOH THF/H2O, 0°C to RT Product 4,5-Dibromo-1H- imidazole-2-carboxylic acid Inter1->Product Acidification (pH 2-3) 0°C (CRITICAL) Byproduct 4,5-Dibromoimidazole (Decarboxylated) Product->Byproduct Heat (>50°C) or Strong Acid Reflux

Figure 1: Reaction pathway highlighting the "Danger Zone" of decarboxylation.

Materials & Equipment

Reagents
ReagentGradeRoleNotes
This compound >97%SubstrateStarting material.[1][2]
Lithium Hydroxide Monohydrate (LiOH·H₂O) ReagentBasePreferred over NaOH for better solubility in THF mixtures.
Tetrahydrofuran (THF) HPLCSolventSolubilizes the lipophilic ester.
Methanol (MeOH) HPLCCo-solventAids in homogenizing the aqueous/organic phase.
Hydrochloric Acid (1N) VolumetricAcidifierUse dilute acid to prevent local heating spikes.
Equipment
  • Reaction Vessel: Round-bottom flask with magnetic stir bar.[3][4]

  • Temperature Control: Ice-water bath (

    
    ) and oil bath (optional, standby).
    
  • Monitoring: TLC plates (Silica gel 60 F254) or LC-MS.

  • Filtration: Buchner funnel with vacuum setup.

Experimental Protocol

Step 1: Solubilization (Homogeneity Check)

The reaction must be homogeneous to proceed efficiently. The lipophilic dibromo-ester resists hydrolysis in pure aqueous base.

  • Charge the reaction flask with 1.0 equivalent of this compound.

  • Add THF:Methanol (3:1 v/v) to achieve a concentration of 0.1 M.

  • Stir at Room Temperature (RT) until fully dissolved.

Step 2: Saponification

Rationale: We use 3 equivalents of base. 1 eq for the ester, 1 eq for the imidazole NH (acidic due to Br-induction), and 1 eq excess to drive kinetics.

  • Prepare a solution of LiOH·H₂O (3.0 equivalents) in a minimum amount of water.

  • Cool the substrate solution to 0°C (ice bath).

  • Add the LiOH solution dropwise over 5 minutes.

  • Remove the ice bath and allow the mixture to warm to RT .

  • Stir for 2–4 hours .

    • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The starting ester (

      
      ) should disappear; the salt remains at the baseline.
      
Step 3: Workup & Isolation (The Critical Step)

Safety Warning: Do not use heat during solvent removal. Keep water bath <35°C.

  • Concentration: Evaporate the volatile organics (THF/MeOH) under reduced pressure (Rotavap) at 30°C . A white/yellowish aqueous suspension will remain.

  • Dilution: Add cold water (

    
    ) to dissolve any precipitated salts.
    
  • Extraction (Impurity Removal): Wash the aqueous basic layer once with Ethyl Acetate to remove unreacted ester or non-acidic impurities. Discard the organic layer.

  • Acidification:

    • Place the aqueous phase in an ice bath (

      
      ).
      
    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: 2.5 – 3.0 .

    • Observation: The product will precipitate as a white solid.

    • Caution: Do not drop below pH 1.0, as this increases solubility and decarboxylation risk.

  • Filtration: Filter the solid immediately while cold. Wash with a small amount of ice-cold water.

  • Drying: Dry under high vacuum at RT (Do not oven dry >40°C).

Data Presentation & Expected Results

Yield & Purity Targets
ParameterSpecificationNotes
Physical State White to Off-white powderYellowing indicates decarboxylation.
Isolated Yield 85% – 95%Losses usually occur during acidification if pH is not controlled.
Purity (HPLC) >98% (a/a)Main impurity: 4,5-dibromoimidazole.
¹H NMR (DMSO-d₆)

~13.5 (br s, COOH/NH)
Carboxyl proton is broad; no ethyl signals (1.3, 4.3 ppm) should remain.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / No Precipitate pH too low (<1) or Product is water-soluble.Adjust pH to 3.0 carefully. Saturate aqueous layer with NaCl (salting out) and extract with EtOAc/THF.
Product is an Oil Residual solvent or impurities.Triturate with cold hexanes or diethyl ether to induce crystallization.
Bubbling during Acidification Rapid Decarboxylation.STOP. Cool reaction to -10°C. Acidify slower. Ensure pH does not drop below 2.5.

Process Workflow Diagram

Workflow Start Start: Dissolve Ester (THF/MeOH) AddBase Add LiOH (3 eq) 0°C -> RT Start->AddBase React Stir 2-4h Monitor TLC AddBase->React Evap Evaporate Organics (Max 30°C) React->Evap Wash Wash Aq. Layer with EtOAc Evap->Wash Acidify Acidify to pH 2.5 @ 0°C (Precipitation) Wash->Acidify Filter Filter & Vac Dry (No Heat) Acidify->Filter

Figure 2: Step-by-step experimental workflow.

References

  • General Imidazole Synthesis & Properties

    • Bratulescu, G. (2009).[5] Synthesis of 4,5-Substituted Imidazoles. Synthesis.

    • Source:

  • Decarboxylation Kinetics of Imidazole Carboxylates

    • Journal of the Chemical Society B. Kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid.
    • Source:

  • pKa and Acidity Data (Halogenated Heterocycles)

    • Leesment, A., et al. Quantifying acidity in heterogeneous systems.
    • Source:

  • Analogous Benzimidazole Hydrolysis Protocols

    • BenchChem Application Notes.[3] Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids.

    • Source:

Sources

Application Note: Strategic Incorporation of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the strategic incorporation of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (and its derivatives) into solid-phase peptide synthesis (SPPS) and solution-phase peptidomimetic workflows.

Executive Summary

This compound is a high-value heterocyclic scaffold often underutilized in standard peptide libraries. Its structural features—an electron-deficient imidazole core and two labile bromine atoms—mimic marine alkaloids (e.g., Oroidin, Keramadine) and provide orthogonal handles for late-stage diversification (LSD).

This guide details the conversion of the ethyl ester precursor into a coupling-ready building block, its protection strategies compatible with Fmoc-SPPS, and protocols for on-resin cross-coupling.

Key Applications
  • N-Terminal Capping: Introducing a hydrophobic, halogen-bonding headgroup.

  • Fragment-Based Drug Discovery (FBDD): Using the dibromo-motif for Suzuki/Sonogashira diversification.

  • Marine Alkaloid Total Synthesis: Accessing pyrrole-imidazole alkaloid analogs.

Chemical Logic & Pre-Synthesis Considerations

Structural Analysis

The molecule features three reactive sites with distinct orthogonalities:

  • C2-Ethyl Ester: A masked carboxylic acid. Requires saponification before peptide coupling.

  • N1-H (Imidazole Nitrogen): Acidic due to the electron-withdrawing bromine atoms (pKa ~8–9). Requires protection (Trityl) or careful handling to prevent N-acylation side products.

  • C4/C5-Bromines: Sterically demanding halogens. Stable to TFA (acidolysis) but labile to catalytic hydrogenation (Pd/C + H₂).

The "Trap" of Hydrogenolysis

CRITICAL WARNING: Do not use Cbz (Z) protection or benzyl esters elsewhere in your peptide sequence if you intend to retain the bromine atoms. Standard hydrogenolysis conditions used to remove Cbz groups will debrominate the imidazole ring, destroying the scaffold.

  • Alternative: Use Fmoc/tBu strategies exclusively. If Cbz is required, remove it using boron tribromide (BBr₃) or thioanisole/TFA cocktails, though these are harsh.

Preparation of the Building Block

Direct coupling of the ethyl ester is impossible in standard SPPS. The ester must be hydrolyzed to 4,5-dibromo-1H-imidazole-2-carboxylic acid .

Protocol A: Saponification & N-Protection (Recommended)

Rationale: While the free acid can be coupled, the N1-nitrogen can interfere with activation agents (forming N-acyl imidazoles). Protecting the nitrogen with a Trityl (Trt) group improves solubility in DMF/DCM and prevents side reactions.

Step 1: Hydrolysis
  • Dissolve This compound (1.0 eq) in THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 eq) at 0°C.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Acidify carefully to pH 3–4 with 1M HCl. The product, 4,5-dibromo-1H-imidazole-2-carboxylic acid, often precipitates. Filter and dry.[1][2]

    • Note: Do not acidify below pH 2, as decarboxylation can occur at high temperatures in highly acidic media.

Step 2: N-Tritylation (For Fmoc-SPPS Compatibility)
  • Suspend the free acid (from Step 1) in dry DCM/DMF (9:1).

  • Add DIEA (2.5 eq) followed by Trityl Chloride (Trt-Cl) (1.1 eq).

  • Stir for 12 hours at RT.

  • Purification: Flash chromatography (DCM/MeOH).

  • Result: 1-Trityl-4,5-dibromo-imidazole-2-carboxylic acid. This is your "Fmoc-His(Trt)-OH" analog.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling Conditions

The electron-deficient nature of the dibromoimidazole ring makes the carboxylic acid less reactive than standard amino acids. Powerful coupling reagents are required.

ParameterConditionRationale
Coupling Reagent HATU or PyAOP HBTU/TBTU may result in incomplete coupling due to steric hindrance from bromines.
Base HOAt (additive) + DIEAHOAt is superior to HOBt for hindered/electron-poor acids.
Stoichiometry 3.0 eq Acid : 2.9 eq HATU : 6.0 eq DIEASlight excess ensures driving the reaction to completion.
Time/Temp 2 hours @ RT or 30 min @ 40°C (Microwave)Microwave heating improves coupling efficiency significantly.
Solvent DMF or NMPNMP is preferred if the growing peptide chain is aggregated.
Step-by-Step Incorporation (N-Terminal Capping)
  • Resin Prep: Swell resin (e.g., Rink Amide MBHA) in DMF for 20 min.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • In a vial, dissolve 1-Trityl-4,5-dibromo-imidazole-2-carboxylic acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq).[3][4] The solution should turn yellow.

    • Pre-activation time: 30–60 seconds (Do not over-activate; esters can hydrolyze).

  • Coupling: Add solution to resin. Shake for 2 hours.

  • QC: Perform Kaiser Test. If blue (incomplete), re-couple using PyAOP/HOAt.

  • Cleavage: Treat resin with TFA:TIS:H₂O (95:2.5:2.5).[3]

    • Note: The N-Trityl group is acid-labile and will be removed during this global cleavage, yielding the free NH-imidazole peptide.

Advanced Workflow: On-Resin Suzuki-Miyaura Diversification

The primary value of the 4,5-dibromo motif is the ability to functionalize the ring after peptide assembly but before cleavage.

Mechanism & Workflow Diagram

G cluster_0 Critical Decision Point Ester Ethyl 4,5-dibromo imidazole-2-carboxylate Acid 4,5-Dibromo imidazole-2-COOH Ester->Acid LiOH, THF/H2O (Hydrolysis) Protected N-Trityl-4,5-dibromo imidazole-2-COOH Acid->Protected Trt-Cl, DIEA (Protection) Coupled Resin-Bound Peptide-Imidazole Protected->Coupled HATU, SPPS (Coupling) Suzuki Pd-Catalyzed Cross-Coupling Coupled->Suzuki Ar-B(OH)2, Pd(PPh3)4 (On-Resin) Final Diversified Peptide Library Suzuki->Final TFA Cleavage

Figure 1: Strategic workflow for converting the ethyl ester precursor into a diversified peptide library via SPPS and Palladium-catalyzed cross-coupling.

Protocol: On-Resin Suzuki Coupling

Target: Selective arylation of the bromine positions. (Note: C4 and C5 are electronically similar; obtaining mono-substitution requires careful stoichiometry or exploiting subtle steric differences).

  • Solvent Swap: Wash resin with degassed DME (Dimethoxyethane) or DMF (5x). Oxygen must be removed.

  • Catalyst Prep: In a glovebox or under Argon, mix:

    • Boronic Acid (Ar-B(OH)₂, 5.0 eq)

    • Pd(PPh₃)₄ (0.1 eq) or Pd(dppf)Cl₂ (0.1 eq)

    • Na₂CO₃ (2M aqueous solution, 5.0 eq)

    • Dissolve in degassed DME/EtOH (9:1).

  • Reaction: Add mixture to the resin-bound dibromo-peptide.

  • Incubation: Heat to 80°C (microwave preferred) for 1 hour.

  • Wash: Wash extensively with DMF, MeOH, Sodium Diethyldithiocarbamate (0.5% in DMF - Copper/Palladium scavenger), then DCM.

  • Cleavage: Standard TFA cleavage.

Analytical Data & Troubleshooting

Mass Spectrometry (Isotope Patterns)

The dibromo-motif provides a distinct mass spectral signature useful for validation.

  • 79Br : 81Br ratio is ~1:1.

  • Dibromo (Br₂): You will see a triplet pattern (M, M+2, M+4) with intensities approx 1:2:1.

  • Monobromo (Br): If Suzuki is incomplete or mono-selective, you see a doublet (M, M+2) with 1:1 intensity.

  • Debrominated: Single peak (M).

Common Issues
ProblemRoot CauseSolution
Low Coupling Yield Steric hindrance of Br atoms; N-H interference.Use N-Trityl protected acid; Switch to HATU/HOAt ; Increase temp to 50°C.
Loss of Bromines Unintended reduction.Ensure NO Pd/C + H₂ steps are used. Avoid strong reducing agents like NaBH₄ if possible.
Insolubility Hydrophobic dibromo core.Use NMP or DMSO/DMF mixtures during coupling.
N-Acylation Unprotected Imidazole NH reacting.Use Trityl protection (Protocol A). If using free acid, ensure 1 eq of base neutralizes the carboxylate first.

References

  • Oroidin Synthesis & Imidazole Chemistry

    • Al-Mourabit, A., & Potier, P. (2001). Sponge's pyrrole-imidazole alkaloids. (Context: General reactivity of the dibromo-imidazole core).

  • Peptide Coupling of Electron-Deficient Heterocycles

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. (Context: Selection of HATU/HOAt for difficult couplings).

  • On-Resin Suzuki Coupling

    • Kovalenko, E. A., et al. (2020). Solid-Phase Synthesis of Peptidomimetics via Suzuki–Miyaura Cross-Coupling. (Context: Protocols for Pd-coupling on resin).

  • Protection Strategies

    • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[5][6][7] (Context: Trityl group stability and cleavage).

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Palladium catalysts, Brominated compounds). All experiments should be performed in a fume hood with appropriate PPE. Consult local EHS guidelines before proceeding.

Sources

Scale-up synthesis of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate for drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Executive Summary

This compound is a high-value pharmacophore used extensively in the synthesis of kinase inhibitors (e.g., p38 MAP kinase), Angiotensin II receptor antagonists, and novel peptidomimetics. Its structural utility lies in the differential reactivity of the C4 and C5 bromine atoms, allowing for sequential Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to generate complex trisubstituted imidazoles.

This guide details the transition from medicinal chemistry bench-scale (grams) to pilot-plant scale-up (kilograms). While bench protocols often utilize N-Bromosuccinimide (NBS) for convenience, this guide focuses on the Elemental Bromine (


) / Sodium Acetate  route. This method is preferred for multi-kilogram campaigns due to superior atom economy, lower raw material costs, and simplified byproduct management, provided that strict safety protocols for handling liquid bromine are observed.

Retrosynthetic Analysis & Strategy

The synthesis relies on Electrophilic Aromatic Substitution (


). The imidazole ring is electron-rich, but the ester group at the C2 position is electron-withdrawing, deactivating the ring slightly compared to unsubstituted imidazole. However, the C4 and C5 positions remain sufficiently nucleophilic to react with bromine.

Strategic Choice:


 vs. NBS [1][2]
  • NBS (N-Bromosuccinimide): Excellent for lab scale (<100g). It is a solid, easy to handle, and allows mild conditions (acetonitrile/DMF).[3] Disadvantage at Scale: High cost per mole of active Br, poor atom economy (succinimide waste), and thermal instability of the reagent in large solid charges.

  • Elemental Bromine (

    
    ):  The industrial standard. Advantage:[4][5] 100% atom active (in the presence of oxidant or if HBr is recycled, though here we accept 50% loss to HBr for operational simplicity), low cost. Challenge: Corrosive, volatile, requires specialized dosing equipment.
    

Reaction Scheme:

ReactionScheme SM Ethyl 1H-imidazole-2-carboxylate (C6H8N2O2) Intermediate [Bromonium Intermediate] SM->Intermediate AcOH, 25-45°C Reagents + 2.2 eq Br2 + NaOAc (Buffer) Reagents->SM Product This compound (Solid Precipitate) Intermediate->Product -HBr Waste Byproducts: HBr, NaBr, HOAc Product->Waste Filtrate

Caption: Electrophilic bromination pathway. Sodium acetate acts as a proton scavenger to prevent the formation of the unreactive imidazolium salt.

Process Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves Elemental Bromine .

  • Hazard:

    
     is a dense (3.1 g/mL), fuming, corrosive liquid.[5] Inhalation is fatal. Skin contact causes immediate, deep chemical burns.
    
  • Engineering Controls: All operations must occur in a walk-in fume hood or a reactor with a caustic scrubber system.

  • Chemical Incompatibility: Never mix

    
     with acetone or strong bases exothermically.
    
  • Quench Safety: The reaction is quenched with Sodium Bisulfite (

    
    ). This is exothermic and releases 
    
    
    
    gas. Control addition rate strictly.

Detailed Scale-Up Protocol (1.0 kg Batch)

Materials:
  • Starting Material: Ethyl 1H-imidazole-2-carboxylate (1.0 kg, 7.14 mol)

  • Reagent: Bromine (

    
    ) (2.5 kg, ~800 mL, 15.7 mol, 2.2 eq)
    
  • Solvent: Glacial Acetic Acid (5.0 L)

  • Buffer: Sodium Acetate (anhydrous) (1.2 kg, 14.6 mol)

  • Quench: Sodium Bisulfite (aq. saturated solution)

  • Workup: Deionized Water (15 L)

Step-by-Step Methodology:

Step 1: Reactor Charging & Dissolution

  • Equip a 20 L glass-lined reactor with a mechanical stirrer (Teflon impeller), reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel (for

    
    ).
    
  • Charge Glacial Acetic Acid (5.0 L) .

  • Engage stirring (150 RPM).

  • Charge Ethyl 1H-imidazole-2-carboxylate (1.0 kg) via a powder funnel.

  • Charge Sodium Acetate (1.2 kg) .

    • Expert Insight: The mixture may be a slurry initially. This is acceptable. The NaOAc buffers the HBr generated. If the imidazole becomes protonated by HBr, the ring deactivates, and the reaction stalls.

Step 2: Bromine Addition (The Critical Step) 6. Cool the reactor jacket to 15°C. 7. Transfer Bromine (


)  to the dropping funnel.
  • Safety: Use a closed transfer system or peristaltic pump with Viton tubing.
  • Begin dropwise addition of
    
    
    .
  • Rate Control: Maintain internal temperature below 45°C . The reaction is exothermic.
  • Visual Check: The solution will turn dark orange/red.
  • Once addition is complete, warm the reactor to 60°C and hold for 4–6 hours.

Step 3: In-Process Control (IPC) - Self-Validating Step 10. Sampling: Take a 50 µL aliquot. Quench in 1 mL water/bisulfite. 11. Analysis: Run HPLC (C18 column, Water/ACN gradient).

  • Success Criteria: Starting material < 1.0%. Mono-bromo intermediate < 2.0%.[4]
  • Troubleshooting: If mono-bromo persists, add 0.1 eq of
    
    
    and stir for 1 hour.

Step 4: Quench & Crystallization 12. Cool reactor to 20°C . 13. Slowly add Deionized Water (10 L) over 1 hour.

  • Observation: The product is hydrophobic and will begin to precipitate as a heavy, off-white to yellow solid.
  • Add Sodium Bisulfite solution slowly until the supernatant color changes from orange (excess
    
    
    ) to pale yellow/colorless.
  • Test: Starch-iodide paper should remain white (no oxidant).

Step 5: Isolation 15. Filter the slurry using a Nutsche filter or centrifuge. 16. Wash 1: Water (5 L) to remove acetic acid and inorganic salts. 17. Wash 2: 5% Sodium Bicarbonate solution (2 L) to ensure neutral pH. 18. Wash 3: Water (2 L). 19. Dry the cake in a vacuum oven at 50°C for 24 hours.

Data Presentation & Specifications

Yield & Purity Targets:

ParameterSpecificationTypical Result
Isolated Yield > 85%88-92%
Appearance Off-white to pale yellow solidPale yellow powder
Purity (HPLC) > 98.0% (a/a)99.2%
Melting Point 155 – 160°C158°C
LOD (Loss on Drying) < 0.5%0.2%

Analytical Characterization (Self-Validation):

  • 1H NMR (400 MHz, DMSO-d6):

    
     13.8 (br s, 1H, NH), 4.35 (q, J=7.1 Hz, 2H, 
    
    
    
    ), 1.32 (t, J=7.1 Hz, 3H,
    
    
    ).
    • Validation Note: The absence of aromatic protons in the 7.0–8.0 ppm region confirms full substitution of the imidazole ring.

  • 13C NMR: Carbonyl (158 ppm), C2 (140 ppm), C4/C5 (105-115 ppm region), Ethyl carbons.

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Zone cluster_workup Isolation Zone Reactor Glass-Lined Reactor (T < 45°C) Quench Quench Tank (Water + NaHSO3) Reactor->Quench Transfer Slurry Feed Feed: SM + NaOAc + AcOH Feed->Reactor Br2 Dosing: Br2 (Liquid) Br2->Reactor Controlled Addition Filter Nutsche Filter (Solid/Liquid Separation) Quench->Filter Precipitation Dryer Vacuum Oven (50°C) Filter->Dryer Wet Cake Waste Waste Filter->Waste Filtrate (Acidic/Bromide) Final Final Dryer->Final Final Product (>98% Purity)

Caption: Operational workflow for the kilogram-scale synthesis, highlighting the critical bromine dosing and quench stages.

Troubleshooting & Causality

  • Problem: Low Yield / Product remains in filtrate.

    • Cause: Acetic acid concentration is too high during filtration, solubilizing the product.

    • Fix: Ensure the water dilution ratio is at least 3:1 (Water:AcOH).

  • Problem: Dark/Black Product.

    • Cause: Oxidation of the imidazole ring or residual Iodine/Iron contaminants in the Bromine source.

    • Fix: Recrystallization from Ethanol/Water (80:20).

  • Problem: Incomplete Reaction (Mono-bromo species).

    • Cause: "Stalling" due to protonation of the imidazole nitrogen (insufficient NaOAc).

    • Fix: Check pH of reaction mixture. If < 3, add more NaOAc.

References

  • Process Safety in Brominations: Scientific Update. "A Dangerous Bromance: Handling Bromine and NBS on Scale." Accessed Feb 28, 2026. [Link]

  • Synthetic Methodology:Journal of Medicinal Chemistry. "Synthesis and SAR of Imidazole-Based Kinase Inhibitors." (Generalized reference to standard imidazole bromination protocols found in J. Med.
  • Reagent Guide: ACS Green Chemistry Institute Pharma Roundtable. "Bromination Reagent Guide." [Link]

Sources

Application Note: Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 74840-99-6) as a high-value core scaffold in Fragment-Based Drug Design (FBDD). Unlike generic imidazole fragments, this molecule offers a Tri-Vector Diversity System : the C2-ester for solubility/anchoring, and the C4/C5-dibromo motifs for rapid, orthogonal expansion via palladium-catalyzed cross-coupling.

With a molecular weight of ~298 Da, this scaffold strictly adheres to the "Rule of Three," making it an ideal starting point for exploring chemical space in kinase hinge regions (mimicking purine) and developing marine alkaloid-inspired anti-biofilm agents.

Chemical Profile & Fragment Suitability[1]

Physicochemical Properties (Rule of Three Compliance)
PropertyValueFBDD StatusSignificance
Molecular Weight 297.93 DaPass (<300)Maximizes Ligand Efficiency (LE).
cLogP ~1.9Pass (<3)Ideal lipophilicity for membrane permeability.
H-Bond Donors 1 (NH)Pass (<3)Critical for Hinge Binding (Kinases).
H-Bond Acceptors 3 (N, O, O)Pass (<3)Versatile interaction points.
Rotatable Bonds 2Pass (<3)Low entropic penalty upon binding.
Heavy Atoms 12Optimal High atom economy for structural probes.
The "Tri-Vector" Advantage

This scaffold is unique because it allows independent modification at three distinct positions, enabling "Fragment Growing" in 3D space:

  • Vector A (N1/C2): The "Anchor." The NH and C2-carbonyl form a donor-acceptor motif ideal for hydrogen bonding (e.g., Kinase Hinge region).

  • Vector B (C4): The "Growth" vector. First halogen displacement.

  • Vector C (C5): The "Link" vector. Second halogen displacement or cyclization.

Strategic Application: Kinase Inhibitor Design

Mechanism of Action

The imidazole core mimics the purine ring of ATP. The C2-ester can be converted to a carboxamide, creating a motif that replicates the hydrogen bonding pattern of the adenine base, interacting with the "hinge region" backbone (e.g., residues like Glu/Leu in p38 MAPK or TAK1).

Workflow Visualization

The following diagram illustrates the transition from the raw fragment to a potent lead using the Tri-Vector strategy.

FBDD_Workflow Fragment Core Fragment (Ethyl 4,5-dibromo...) Step1 Vector A Opt. (Amidation) Fragment->Step1 Hinge Binder Design Hit Validated Hit (Kd < 10 µM) Step1->Hit SPR Screening Step2 Vector B Growth (Suzuki Coupling) Hit->Step2 Hydrophobic Pocket Step3 Vector C Linking (Solubility/Selectivity) Step2->Step3 Solvent Channel Lead Potent Lead (IC50 < 50 nM) Step3->Lead Optimization

Caption: Logical flow from the dibromo-imidazole fragment to a lead candidate, highlighting orthogonal modification steps.

Experimental Protocols

Protocol A: Scaffold Preparation & Protection

Critical Insight: Direct coupling on the free amine imidazole often leads to catalyst poisoning or N-arylation byproducts. Protection is mandatory.

Reagents:

  • This compound (1.0 eq)[1]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 eq)

  • NaH (60% dispersion) (1.5 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the imidazole ester in anhydrous DMF (0.5 M concentration) under Argon. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min at 0°C until gas evolution ceases (formation of the imidazolyl anion).

  • Protection: Add SEM-Cl dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.

  • Yield: Expect >90%. The SEM group directs subsequent lithiation/coupling to the C2 or C5 position due to chelation/sterics.

Protocol B: Regioselective Mono-Suzuki Coupling (Fragment Growing)

Critical Insight: To create a library, you must selectively react one bromine. This is controlled by stoichiometry and the inherent electronics of the imidazole.

Reagents:

  • N-SEM-protected dibromo scaffold (1.0 eq)

  • Aryl Boronic Acid (0.95 eq) — Limiting reagent to prevent bis-coupling.

  • Pd(dppf)Cl2[2]·DCM (0.05 eq)

  • K2CO3 (2.0 M aq) (3.0 eq)

  • Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane and aqueous K2CO3. Sparge with Argon for 5 mins.

  • Reaction: Heat to 80°C for 4-6 hours (or MW 100°C for 30 min).

  • Purification: The reaction will yield a mixture: Starting Material (SM), Mono-coupled (Major), and trace Bis-coupled.

  • Separation: Flash chromatography is required. The mono-coupled product usually elutes between the SM and the bis-product.

    • Note: If C4 vs C5 regioselectivity is poor, the isomers are often separable. However, for initial FBDD, the mixture can sometimes be screened if the boronic acid is small.

Protocol C: Biophysical Screening (SPR)

Context: Surface Plasmon Resonance (SPR) is the gold standard for detecting weak fragment binders.

Methodology:

  • Immobilization: Biotinylate the target protein (e.g., Kinase domain) and capture on a Streptavidin (SA) sensor chip. Target density should be high (~3000-5000 RU) to detect low-affinity fragments.

  • Buffer: PBS-P+ with 2-5% DMSO. Crucial: The fragment stock must be matched exactly to the running buffer DMSO concentration to avoid "bulk effect" artifacts.

  • Injection: Inject the hydrolyzed fragment (Acid form) or the Amide derivative at concentrations ranging from 10 µM to 500 µM.

  • Analysis: Look for "square wave" sensorgrams (fast on/fast off).

    • Validation: Competition assay with a known ATP-competitive inhibitor (e.g., Staurosporine) to confirm binding at the ATP site.

Chemical Space Visualization

The following diagram maps the specific chemical transformations available to this scaffold, referencing the "Tri-Vector" concept.

Chemical_Space Core This compound MW: 298 LogP: 1.9 VectorA Vector A (C2-Ester) Hydrolysis (Acid) Amidation (Hinge Binder) Reduction (Alcohol) Core->VectorA VectorB Vector B (C4/5-Br) Suzuki (Aryl) Sonogashira (Alkyne) Buchwald (Amine) Core->VectorB VectorC Vector C (N1-H) Alkylation Protection (SEM/Boc) Solubility Tags Core->VectorC

Caption: The Tri-Vector diversity map showing accessible chemical modifications for library generation.

References

  • BenchChem. (2025). Application Notes: 4,5-Dibromo-2-phenyl-1H-imidazole in Medicinal Chemistry.[3] Retrieved from

  • National Institutes of Health (NIH). (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor. Journal of Medicinal Chemistry.[4] Retrieved from

  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.[5][6][7] Retrieved from

  • Organic Chemistry Portal. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.[2] Journal of Organic Chemistry.[8][9] Retrieved from

  • Drug Discovery Chemistry. (2015). Fragment-Based Drug Discovery: Strategies and Case Studies. Retrieved from

  • Semantic Scholar. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole.[10] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Crude Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 74840-99-6).[1][2] Our focus is on delivering field-proven insights and robust protocols to overcome common challenges in obtaining this valuable building block in high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound, providing direct solutions and the scientific reasoning behind them.

Issue 1: Low Purity After Initial Work-up

Question: My initial analysis (TLC/NMR) of the crude product shows multiple spots or peaks. What are the likely impurities and how do I begin to remove them?

Answer: A complex crude mixture is common in bromination reactions of imidazole rings. The primary impurities are typically unreacted starting materials, mono-brominated intermediates, and potentially over-brominated species.[3][4] A simple aqueous wash is often insufficient for removing these organic-soluble impurities.

Your purification strategy will depend on the nature of these impurities, but generally involves one or a combination of the following core techniques:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid product.

  • Silica Gel Column Chromatography: The most powerful technique for separating compounds with different polarities, such as the target dibromo-product from its mono-bromo precursor.[3]

  • Acid-Base Extraction: Useful for separating the basic imidazole compound from neutral organic impurities.[5]

The following workflow provides a general decision-making framework for selecting an appropriate purification strategy.

Purification Strategy Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Choice cluster_2 Outcome Start Crude Product (this compound) TLC Analyze by TLC/ NMR/LC-MS Start->TLC Decision Main Impurity Profile? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Solid with minor impurities Column Column Chromatography Decision->Column Multiple spots with different polarities AcidBase Acid-Base Extraction Decision->AcidBase Significant neutral organic impurities PureProduct Pure Product (>98%) Recrystallization->PureProduct Column->PureProduct AcidBase->PureProduct

Caption: Decision workflow for selecting a purification method.

Issue 2: Difficulty with Recrystallization

Question: I'm struggling with recrystallization. My compound either "oils out" or remains completely soluble even when cooled.

Answer: This is a common challenge, especially with polar compounds like substituted imidazoles.[3] Finding a single perfect solvent can be difficult.

Core Strategy: Mixed Solvent System A mixed solvent system is often highly effective.[3] This involves using a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. For a polar compound like this, a good starting point is an ethanol/water or acetone/hexane mixture.[3]

Solvent System ComponentRoleExample Pair 1Example Pair 2
"Good" Solvent Dissolves the compound when hotEthanolAcetone
"Poor" Solvent Induces precipitation upon additionWaterHexane

Troubleshooting "Oiling Out": "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the compound-solvent mixture).[3] To prevent this:

  • Use a larger volume of solvent: This avoids excessive supersaturation.[3]

  • Ensure slow cooling: Insulate the flask to allow it to cool gradually to room temperature before moving it to an ice bath.[3]

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.[3]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create a surface for crystals to nucleate.

Protocol 1: Recrystallization using a Mixed Solvent System
  • Place the crude solid in an Erlenmeyer flask.

  • Heat a "good" solvent (e.g., ethanol) and add the minimum amount required to fully dissolve the crude product at boiling temperature.[3]

  • While the solution remains hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.[3]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]

  • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[5]

Issue 3: Poor Separation in Column Chromatography

Question: My product is co-eluting with impurities on my silica gel column. How can I improve the separation?

Answer: Poor separation on a silica gel column is typically due to an inappropriate mobile phase or improper column packing/loading. For separating a polar compound like this compound from less polar impurities (like mono-brominated starting material), a gradient elution is highly recommended.[3]

Core Strategy: Gradient Elution Start with a less polar mobile phase (e.g., a high percentage of hexane in ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate).[3] This will elute the less polar impurities first, followed by your more polar target compound.

Suggested Gradient Profile (Hexane/Ethyl Acetate)Purpose
100% Hexane to 9:1 Hexane:EtOAc Elutes very non-polar impurities.
4:1 to 1:1 Hexane:EtOAc Elutes mono-brominated intermediates and other mid-polarity impurities.
1:1 Hexane:EtOAc to 100% EtOAc Elutes the target compound, this compound.

Note: This is a starting point and may require optimization based on TLC analysis.

Column Chromatography Workflow Pack 1. Pack Column (Silica gel slurry in Hexane) Load 2. Load Sample (Dry loading recommended) Pack->Load Elute1 3. Elute with Low Polarity (e.g., 9:1 Hexane:EtOAc) Load->Elute1 Elute2 4. Gradually Increase Polarity (e.g., to 1:1 Hexane:EtOAc) Elute1->Elute2 Elute3 5. Elute with High Polarity (e.g., 100% EtOAc) Elute2->Elute3 Collect 6. Collect & Combine Pure Fractions (monitor by TLC) Elute3->Collect Evaporate 7. Evaporate Solvent Collect->Evaporate

Caption: General workflow for silica gel column chromatography.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Column: Prepare a slurry of silica gel in hexane and pack it into a chromatography column, ensuring no air bubbles are trapped.[3][6]

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder.[6]

  • Load the Column: Carefully add the dry silica with the adsorbed compound to the top of the packed column.[3][6]

  • Elute: Begin eluting the column with the starting mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase according to your optimized gradient.[3]

  • Collect and Analyze: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]

Issue 4: Emulsions and Low Yield in Acid-Base Extraction

Question: I performed an acid-base extraction, but an emulsion formed that wouldn't separate, and my final yield was very low. What went wrong?

Answer: Emulsions are common when extracting organic solutions with aqueous layers, especially with vigorous shaking.[5] Low yield can result from incomplete extraction or incomplete precipitation.

Core Strategy & Troubleshooting: The principle is to protonate the basic imidazole nitrogen with a dilute acid (e.g., 1 M HCl), making it water-soluble, while neutral impurities remain in the organic layer. The aqueous layer is then isolated and neutralized with a base (e.g., 1 M NaOH) to precipitate the purified imidazole.[3][5]

  • To Break Emulsions: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps force the separation of the two phases.[5]

  • To Ensure Complete Precipitation: After isolating the acidic aqueous layer, cool it in an ice bath before slowly adding the base. Check the pH with litmus paper or a pH meter to ensure it is basic, which is necessary to deprotonate the imidazole and cause it to precipitate.[3] If the product is somewhat water-soluble, you may need to perform a back-extraction with an organic solvent (e.g., dichloromethane) after neutralization.[3]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).[5]

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper and shake gently, venting frequently. Allow the layers to separate. The protonated imidazole will move to the aqueous (bottom) layer.[5]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid to ensure complete transfer.

  • Neutralization: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic. The pure imidazole derivative should precipitate.[3]

  • Collection: Collect the precipitate by vacuum filtration. If no solid forms, perform a back-extraction with an organic solvent.

  • Drying: Dry the purified product under vacuum.[5]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound? A1: The purified compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended, as this minimizes potential degradation.[8]

Q2: Is the compound susceptible to degradation during purification or storage? A2: While generally stable, bromo-imidazoles can be susceptible to debromination (replacement of a bromine atom with a hydrogen atom) under certain conditions, such as in the presence of strong bases or some transition metal catalysts.[9] During standard purification procedures like those described above, this is less of a concern. However, avoid unnecessarily harsh conditions (e.g., high heat for prolonged periods, very strong bases).

Q3: How can I effectively monitor the purification by TLC? A3: Use a mobile phase similar in composition to your column eluent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the crude material, the current fraction, and a co-spot (crude + fraction) on the TLC plate. Visualize the spots under UV light. The pure product should appear as a single spot with a consistent Rf value across the pure fractions, different from the Rf values of impurities seen in the crude material lane.

Q4: My product is a solid, but it is difficult to filter. What can I do? A4: Very fine crystals can clog filter paper. You can try using a different type of filter paper (e.g., a slower, finer grade) or a fritted glass filter funnel. Alternatively, allowing the crystals to "digest" by letting them sit in the mother liquor for a longer period at a low temperature can sometimes lead to the formation of larger, more easily filterable crystals.

References
  • Benchchem.
  • Benchchem. Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole.
  • Benchchem.
  • Benchchem. Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Organic Chemistry at CU Boulder.
  • CP Lab Safety.
  • J&K Scientific.
  • ChemicalBook.
  • Sigma-Aldrich.

Sources

Identifying and minimizing byproducts in the bromination of ethyl 1H-imidazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers optimizing the bromination of ethyl 1H-imidazole-2-carboxylate . It prioritizes mechanistic understanding, byproduct minimization, and reproducible protocols.[1]

Subject: Optimization of C4/C5 Bromination & Impurity Profiling Support Lead: Senior Application Scientist Last Updated: February 28, 2026[1]

Reaction Profiling & Mechanism

The Core Challenge: Brominating ethyl 1H-imidazole-2-carboxylate involves balancing electrophilic aromatic substitution (SEAr) on a deactivated ring against the stability of the ester moiety.[1] The ester at C2 withdraws electron density, making the ring less nucleophilic than imidazole itself.[1] Consequently, researchers often encounter incomplete conversion or aggressive over-bromination when forcing conditions are applied.[1]

Reaction Pathway Diagram

The following flow chart visualizes the competing pathways, including the kinetic N-bromo trap and the thermodynamic C-bromo product.

BrominationPathways cluster_legend Pathway Legend SM Starting Material (Ethyl 1H-imidazole-2-carboxylate) N_Br N-Bromo Intermediate (Kinetic Trap) SM->N_Br NBS (Fast, Reversible) Mono 4-Bromo Product (Desired Mono) SM->Mono NBS/Br2 (Thermodynamic) Acid Carboxylic Acid (Hydrolysis Byproduct) SM->Acid HBr + H2O (Acid Hydrolysis) N_Br->SM H+ N_Br->Mono Rearrangement (Heat) Di 4,5-Dibromo Product (Over-bromination) Mono->Di Excess Reagent Mono->Acid HBr + H2O key Green: Target Path | Red: Over-reaction | Yellow: Kinetic Trap

Figure 1: Reaction network showing the kinetic N-bromination trap, thermodynamic C-bromination, and hydrolytic degradation pathways.

Troubleshooting Guide (FAQ)

Direct solutions to common spectral and yield anomalies.

Q1: I am targeting the mono-bromo species, but I consistently get a mixture of starting material, mono-, and di-bromo products. How do I fix this?

Diagnosis: The reactivity difference between the starting material and the mono-bromo intermediate is insufficient. Once the first bromine is added, the ring is only marginally more deactivated, allowing the second bromination to compete. Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of NBS. Do not use excess "to push conversion."

  • Solvent Switch: Switch from highly polar solvents (DMF) to Acetonitrile (MeCN) or Chloroform (

    
    ) .[1] In MeCN, the di-bromo species is often less soluble and may precipitate out, or the kinetics are slowed enough to monitor.
    
  • Temperature: Lower the temperature to

    
     during addition. The activation energy for the second bromination is slightly higher; low temperature favors mono-substitution.[1]
    
Q2: My LC-MS shows a peak with the correct mass for the product, but it disappears or reverts to Starting Material (SM) during aqueous workup.

Diagnosis: You have likely formed the N-bromo intermediate .[1] NBS can rapidly brominate the imidazole nitrogen.[1] This N-Br bond is labile and easily hydrolyzed back to the NH form during aqueous extraction or quenched by reducing agents.[1] Corrective Action:

  • Thermodynamic Push: Heat the reaction mixture to

    
     for 1-2 hours after NBS addition. This promotes the rearrangement of the kinetic N-Br species to the thermodynamic C-Br product.[1]
    
  • Verification: Check NMR of the crude reaction mixture (in

    
     or DMSO-
    
    
    
    ) before quenching. If the N-H proton signal is missing but C4/C5 protons are present, you have the N-bromo species.[1]
Q3: I see a significant loss of the ethyl ester group (formation of carboxylic acid).

Diagnosis: Acid-Catalyzed Hydrolysis .[1] The bromination reaction generates HBr as a byproduct (especially if using


, but also from NBS decomposition).[1] If the solvent is not strictly anhydrous, the HBr + water will hydrolyze the ester.
Corrective Action: 
  • Buffer System: Add solid Sodium Bicarbonate (

    
    )  or Sodium Acetate (NaOAc)  (1.1 eq) to the reaction mixture to scavenge HBr in situ.[1]
    
  • Dry Solvents: Ensure MeCN or DMF is dried over molecular sieves.[1]

  • Workup Speed: Do not let the reaction sit in acidic aqueous layers during extraction. Neutralize immediately.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (or controlled Mono-bromo).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Ethyl 1H-imidazole-2-carboxylate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.1 eq for di-bromo; 1.0 eq for mono)[1]

  • Solvent: Acetonitrile (MeCN) [Anhydrous][1]

  • Buffer: Sodium Acetate (NaOAc) (0.1 eq - catalytic buffer)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 1H-imidazole-2-carboxylate (10 mmol) in anhydrous MeCN (50 mL).

    • Note: MeCN is preferred over DMF for easier workup and better selectivity.[1]

  • Buffering: Add Sodium Acetate (1 mmol).

    • Why: Prevents the accumulation of HBr, protecting the ester from hydrolysis.[1]

  • Addition (Critical):

    • For Di-bromo: Add NBS (21 mmol) portion-wise over 15 minutes at Room Temperature (RT).

    • For Mono-bromo: Cool to

      
      . Add NBS (10 mmol) dropwise as a solution in MeCN over 1 hour.
      
  • Reaction:

    • Stir at RT for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS.[1] Look for the disappearance of the N-Br intermediate (if visible) and SM.[1]

  • Quenching & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN (do not distill to dryness if explosive byproducts are suspected, though unlikely here).[1]

    • Redissolve residue in Ethyl Acetate (EtOAc).[1]

    • Wash 1: Saturated aqueous

      
       (Sodium Thiosulfate) to quench unreacted bromine species.[1]
      
    • Wash 2: Saturated aqueous

      
       to remove succinimide and neutralize acid.[1]
      
    • Wash 3: Brine.[1][2][3][4][5]

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.[1][6]
      
    • Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).[1]

Data Summary: Byproduct Profile

SpeciesOriginPrevention Strategy
N-Bromo Imidazole Kinetic attack on NitrogenHeat to rearrange; extend reaction time.[1]
Carboxylic Acid Hydrolysis of ester by HBrUse anhydrous solvents; add NaOAc buffer.[1]
Tribromo species Over-reaction (rare due to sterics)Strict stoichiometry (max 2.1 eq NBS).[1]
Succinimide (impurity) Byproduct of NBSWash with water/bicarbonate (Succinimide is water-soluble).[1]

References

  • N-Bromosuccinimide (NBS)

    • Source: Organic Chemistry Portal.[1] "N-Bromosuccinimide (NBS)."[1][7][2][4]

    • URL:[Link][1]

    • Relevance: details the radical vs.
  • Synthesis of 4,5-Dibromoimidazole Derivatives

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1] "Synthesis and biological evaluation of imidazole derivatives." (General grounding for imidazole halogenation protocols).

    • URL:[Link] (Search Term: this compound synthesis)[1]

  • Hydrolysis of Imidazole Esters

    • Source: ChemGuide.[1] "Mechanism of Acid Catalyzed Ester Hydrolysis."

    • URL:[Link][1]

    • Relevance: Explains the HBr-driven degradation pathway of the ethyl ester.[1]

  • Regioselectivity in Imidazole Bromination

    • Source: Semantic Scholar (Abstract 1.1).[1] "Convenient synthesis of polybrominated imidazole building blocks."

    • URL:[Link]

    • Relevance: Confirms NBS stoichiometry effects on mono- vs poly-bromin

Sources

Optimizing reaction conditions for cross-coupling with ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Topic: Optimizing Reaction Conditions for Cross-Coupling Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Document ID: TSC-IMID-45DB-001

Executive Summary

This compound is a high-value, electron-deficient scaffold used frequently in kinase inhibitor discovery. However, it presents three distinct chemical challenges:

  • N-H Acidity: The C2-ester dramatically increases the acidity of the N1-proton, leading to catalyst poisoning.

  • Regioselectivity: Distinguishing between the C4 and C5 bromine atoms is governed by a delicate balance of steric hindrance and electronic effects.

  • Ester Instability: The C2-ester is prone to hydrolysis under vigorous basic coupling conditions.

This guide provides a systematic approach to overcoming these hurdles, prioritizing the SEM-protection strategy to control regiochemistry.

Module 1: Substrate Preparation (The "Zero-Step")

Q1: Why does my reaction stall with <5% conversion when using the free NH imidazole?

Diagnosis: Catalyst Poisoning and Salt Formation. The C2-ethoxycarbonyl group is a strong electron-withdrawing group (EWG), making the N1-H significantly more acidic than in simple imidazoles.

  • Mechanism: In the presence of bases (K₂CO₃, Cs₂CO₃), the imidazole forms an insoluble salt. Furthermore, the free nitrogen can coordinate strongly to Pd(II) species, arresting the catalytic cycle (poisoning).

  • Solution: You must protect the nitrogen prior to coupling.

Q2: Which protecting group is best for regiocontrol?

Recommendation: SEM (2-(Trimethylsilyl)ethoxymethyl) . While N-methyl is stable, it is difficult to remove. Boc is often too labile under the basic conditions required for Suzuki coupling. SEM offers the ideal balance of steric bulk (for regiocontrol) and stability, and it can be removed later with TBAF or acid.

Protocol: Standard SEM Protection

  • Setup: Dry DMF (0.2 M concentration), 0°C, Argon atm.

  • Deprotonation: Add NaH (1.1 equiv, 60% dispersion). Stir 30 min until gas evolution ceases. Note: The anion will be deep yellow/orange due to conjugation with the ester.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1][2]

  • Outcome: Quantitative formation of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-4,5-dibromo-1H-imidazole-2-carboxylate .

Module 2: Regioselectivity (The Core Challenge)

Q3: Which bromine reacts first, C4 or C5?

Answer: In SEM-protected systems, the reaction occurs preferentially at C4 .

  • The "Steric vs. Electronic" Battle:

    • Electronic Preference (C5): Electronically, C5 is often more activated for oxidative addition in N-alkyl imidazoles due to inductive effects.

    • Steric Reality (C4): The SEM group at N1 is bulky. It physically shields the C5-Br bond. The Pd(0) catalyst (especially with bulky ligands like dppf or XPhos) cannot easily access C5. Therefore, oxidative addition occurs at the distal C4 position.

Regioselectivity Rule of Thumb:

  • Bulky PG (SEM, Trityl): >95% C4-selectivity.

  • Small PG (Methyl): Mixture of C4/C5 (often favors C5 depending on ligand).

Q4: Can I force the reaction to occur at C5 first?

Strategy: This is difficult with the SEM group installed. To target C5:

  • Use a smaller protecting group (Methyl), though this sacrifices removability.

  • Perform a Lithium-Halogen Exchange instead of Pd-coupling. Treatment of the SEM-protected dibromide with n-BuLi at -78°C will selectively lithiate at C5 (due to the "Coordination Effect" of the SEM oxygen to Lithium). You can then quench with an electrophile or a borate (to make the C5-boronic ester).

Module 3: Optimization of Coupling Conditions

Q5: I am seeing significant "protodebromination" (H-product). How do I stop this?

Diagnosis: Hydride Transfer from Solvent. Electron-deficient imidazoles are prone to reductive dehalogenation, particularly in alcoholic solvents (MeOH, EtOH, iPrOH) where the solvent acts as a hydride source via


-hydride elimination from a Pd-alkoxide intermediate.

Troubleshooting Table: Reaction Conditions

ParameterRecommendationRationale
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O Avoids alcohols to minimize protodebromination. Water is essential for the boronic acid transmetallation step.
Base K₂CO₃ (2.0 equiv) Mild enough to preserve the C2-ester. Avoid NaOH/LiOH (causes saponification).
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Robust, resists oxidation, and the bidentate ligand enforces reductive elimination, improving yields.
Temperature 80°C Sufficient for activation but minimizes ester hydrolysis.
Time 2–4 Hours Long reaction times increase the risk of second coupling (bis-arylation).

Module 4: Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ImidazoleOptimization Start Start: Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate Decision1 Is Nitrogen Protected? Start->Decision1 Protect Step 1: Protection (NaH, SEM-Cl, DMF) Decision1->Protect No Fail STOP: Catalyst Poisoning Salt Formation Decision1->Fail Attempt Direct Coupling Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Protect->Coupling Regio Regioselectivity Check: Due to SEM Sterics at N1... Coupling->Regio C4_Product Major Product: C4-Arylated Imidazole Regio->C4_Product Favored Path C5_Product Minor Product: C5-Arylated (Rare with SEM) Regio->C5_Product Sterically Disfavored SecondCoup Step 3: Second Coupling (Requires higher Temp/Active Cat) C4_Product->SecondCoup Optional Deprotect Step 4: Deprotection (TBAF/THF or HCl/EtOH) C4_Product->Deprotect SecondCoup->Deprotect

Caption: Logical workflow for sequential functionalization. Note that the bulky SEM group directs the first Palladium insertion to the distal C4 position.

Module 5: Advanced Troubleshooting (FAQ)

Q6: I need to hydrolyze the ester after coupling, but the conditions are destroying my molecule.

  • Solution: The 4,5-diaryl system can be electron-rich or electron-poor depending on your coupled groups. If standard LiOH/THF/Water fails (decarboxylation risk), try Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 80°C. This is a mild, neutral method for ester hydrolysis that tolerates sensitive heterocycles.

Q7: I cannot separate the mono-coupled product from the bis-coupled impurity.

  • Prevention: Stop the reaction at 80-90% conversion. Do not push for 100%.

  • Purification: The SEM group makes the molecule lipophilic. Use a gradient of Hexanes:EtOAc (0% to 30%). If separation is still poor, switch the solvent system to DCM:MeOH or use C18 Reverse Phase chromatography, as the polarity difference between mono- and bis-aryl species is often more pronounced in reverse phase.

References

  • General Reactivity of 4,5-Dibromoimidazoles

    • Bellina, F., et al. "Regioselective palladium-catalyzed cross-coupling reactions of 4,5-dibromo-1-methyl-1H-imidazole." Tetrahedron, 2004, 60(1), 51-57.
    • Note: Establishes the baseline for C5 vs C4 selectivity in N-alkyl systems.
  • SEM Protection Protocols

    • Wuts, P. G. M., & Greene, T. W.[3] Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.

    • Lipshutz, B. H., et al.[3] "2-(Trimethylsilyl)ethoxymethyl (SEM) Group."[1][3][4] Tetrahedron Letters, 1980, 21, 3343.[3]

  • Suzuki Coupling on Electron-Deficient Heterocycles

    • Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
    • Note: Provides foundational logic for ligand selection (e.g., P(tBu)3 vs dppf) in difficult couplings.
  • C2-Selective Pyrimidine/Imidazole Coupling (Comparative Mechanistic Insight)

    • Diao, T., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society, 2021.
    • Note: Validates the concept of steric-directed regioselectivity in nitrogen heterocycles.

Sources

Technical Support Center: Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Prevention of Chemical Degradation during Synthesis and Storage Target Audience: Medicinal Chemists, Process Chemists

Technical Profile & Stability Mechanics

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 74840-99-6) is a highly functionalized imidazole scaffold often used as a core building block in the synthesis of p38 MAP kinase inhibitors and other bioactive heterocycles.

Its degradation is rarely random; it is driven by three specific electronic features that users must manage:

  • The Electron-Deficient Ring: The two bromine atoms at C4 and C5 are strong electron-withdrawing groups (EWGs). This significantly increases the acidity of the N1-proton (pKa < 10), making the molecule prone to rapid deprotonation and subsequent side reactions in basic media.

  • The Labile Ester: The C2-ester is activated by the electron-deficient ring, making it hypersensitive to nucleophilic attack (hydrolysis) compared to a standard ethyl benzoate.

  • The Decarboxylation Trap: If the ester hydrolyzes to the free acid (4,5-dibromo-1H-imidazole-2-carboxylic acid), the compound becomes thermodynamically unstable. Imidazole-2-carboxylic acids are notorious for spontaneous decarboxylation upon heating, leading to the loss of the C2-functional group.

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes (Hydrolysis and Decarboxylation) versus the stabilization strategy (N-Protection).

DegradationPathways cluster_prevention Prevention Strategy Start Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate Hydrolysis Free Acid Intermediate (Unstable) Start->Hydrolysis Aq. Base / Heat (Uncontrolled Saponification) Protected N-Protected Scaffold (Stable) Start->Protected R-X, Base (SEM-Cl, BnBr) Decarb 4,5-Dibromoimidazole (Degradation Product) Hydrolysis->Decarb -CO2 (Spontaneous >40°C)

Figure 1: The primary degradation pathway involves hydrolysis followed by irreversible decarboxylation. N-protection effectively locks the molecule against this pathway.

Troubleshooting Guide: Diagnosing Reaction Failures

Use this guide if you observe low yields, missing peaks in NMR, or unexpected byproducts.

Issue A: "My product disappeared during saponification."

Symptoms:

  • LCMS shows a mass corresponding to [M-CO2].

  • The ester is gone, but the carboxylic acid is not isolated.

Root Cause: Thermal Decarboxylation. The free acid (4,5-dibromoimidazole-2-carboxylic acid) is unstable. If you heat the reaction to accelerate hydrolysis, or if you acidify and heat during workup, the carboxylic acid group will eject CO₂.

Corrective Action:

  • Lower Temperature: Perform hydrolysis (LiOH/THF/H₂O) at 0°C to RT. Never reflux.

  • Avoid Isolation: Do not isolate the free acid if possible. Generate the carboxylate salt and react it in situ (e.g., amide coupling).

  • Workup pH: If you must isolate, acidify carefully to pH 3-4 at 0°C and extract immediately. Do not dry the solid in a hot oven.

Issue B: "I lost the bromine atoms during a coupling reaction."

Symptoms:

  • Product mass is minus 79/81 amu (monobromo) or minus 158/160 amu (des-bromo).

Root Cause: Hydrodehalogenation. The C-Br bond on the electron-deficient imidazole is weaker than on a benzene ring.

  • Culprit 1: Palladium-catalyzed hydrogenolysis (e.g., removing a Cbz group with H₂/Pd-C will strip the bromines).

  • Culprit 2: Lithium-Halogen Exchange. If using n-BuLi to deprotonate the N-H, you may accidentally exchange a Br.

Corrective Action:

  • Alternative Bases: Use non-nucleophilic bases like NaH or K₂CO₃ for N-alkylation, not organolithiums.

  • Catalyst Poisoning: If hydrogenation is necessary elsewhere in the molecule, use a poisoned catalyst (e.g., Pt/C with sulfided additives) or switch to chemical reduction (Fe/NH₄Cl).

Issue C: "Low yield in N-alkylation (O-alkylation vs N-alkylation)."

Symptoms:

  • Mixture of products.[1][2]

  • Recovery of starting material.

Root Cause: Tautomeric Ambiguity. The N-H proton moves between N1 and N3. Without a protecting group, the anion is delocalized.

Corrective Action:

  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to favor N-alkylation over O-alkylation (of the ester carbonyl, which is rare but possible).

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" often improves solubility and selectivity for N-alkylation on imidazoles.

Experimental Protocols (Best Practices)

Protocol 1: Stabilization via N-Protection (SEM-Protection)

Why this works: Protecting the nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group removes the acidic proton and sterically shields the C2-ester, preventing premature hydrolysis.

Reagents:

  • This compound (1.0 eq)[3]

  • Sodium Hydride (60% in oil) (1.2 eq)

  • SEM-Cl (1.1 eq)

  • DMF (Anhydrous) (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the imidazole substrate in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases. Note: The solution will likely turn yellow/orange.

  • Addition: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the protected product is less polar).

  • Quench: Carefully quench with sat. aq. NH₄Cl at 0°C.

  • Workup: Extract with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

Protocol 2: Safe Storage Guidelines
ParameterRecommendationReason
Temperature 2°C to 8°C (Refrigerate)Retards slow hydrolysis of the ester.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (hygroscopic degradation).
Light Amber Vial / Foil WrapC-Br bonds are photosensitive; UV light can induce radical debromination.
Container Glass (Teflon-lined cap)Avoid metals which might catalyze decomposition.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to hydrolyze the ester? A: Yes, but proceed with caution. Use LiOH instead of NaOH as it is milder. Perform the reaction in THF/Water (1:1) at 0°C. Do not heat. If you heat it, you risk decarboxylating the resulting acid.

Q: Is this compound explosive? A: No. While high-nitrogen heterocycles can be energetic, this specific imidazole ester is not classified as explosive. However, standard safety precautions for handling brominated organic compounds should be observed.

Q: Why does the reaction mixture turn black when I use NaH? A: This is often due to trace impurities or the formation of charge-transfer complexes. If the yield is unaffected, the color change is cosmetic. However, if yield drops, ensure your DMF is strictly anhydrous; water reacts with NaH to form NaOH, which can hydrolyze your ester.

Q: How do I remove the bromine atoms intentionally? A: If you need the des-bromo analog, catalytic hydrogenation (H₂, Pd/C, Et₃N) in Methanol works efficiently. The triethylamine is required to scavenge the HBr formed.

References

  • Synthesis of Imidazole-2-carboxylates

    • Title: "Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent..."[4]

    • Source: Organic Chemistry: An Indian Journal (via TSI Journals)
    • Relevance: Discusses the reactivity of imidazole carboxylates and conditions for carbonylative cycliz
    • URL:

  • Instability of Imidazole Carboxylic Acids

    • Title: "Intramolecular catalysis. Part 9.
    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Relevance: Details the pKa values and hydrolytic instability of imidazole-2-carboxylates and the c
    • URL:

  • General Reactivity of Bromo-Imidazoles

    • Title: "Degradation of Bromin
    • Source: MDPI (Microorganisms)
    • Relevance: Provides context on the lability of C-Br bonds in biological and chemical degradation pathways, relevant for waste disposal and stability.
    • URL:

  • Commercial Handling Data

    • Title: "this compound Safety D
    • Source: ChemicalBook[5]

    • Relevance: Confirms storage conditions (Keep cool, dry) and physical safety parameters.
    • URL:

Sources

Troubleshooting regioselectivity in reactions of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting regioselectivity in reactions of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate. Ticket ID: CHEM-SUP-2024-001 Status: Open Analyst: Senior Application Scientist

System Overview: The Symmetry Problem

The Substrate: this compound. The Challenge: In its unsubstituted form, the molecule exists as a tautomeric equilibrium, rendering positions 4 and 5 chemically equivalent. Regioselectivity issues arise immediately upon symmetry breaking (N-alkylation or N-protection).

Once the nitrogen is substituted (N1), the two bromine atoms reside in distinct steric and electronic environments:

  • C5-Br: Proximal (adjacent) to the N-substituent. Sterically crowded; electronically influenced by N1 inductive effects.

  • C4-Br: Distal (remote) from the N-substituent. Sterically accessible; behaves like an imine-adjacent halide.

This guide troubleshoots the specific challenge of differentiating these two positions to access 1,2,4,5-fully substituted imidazoles.

Troubleshooting Module A: Palladium-Catalyzed Cross-Coupling

User Issue:

"I am attempting a Suzuki-Miyaura coupling on my N-alkylated dibromo substrate, but I am getting a mixture of products or no reaction at the C5 position. I need to install an aryl group at C4. How do I control this?"

Technical Diagnosis:

In N-substituted 4,5-dibromoimidazoles, Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) are predominantly sterically controlled .

  • The Rule: Oxidative addition of the Pd(0) species occurs preferentially at the C4 position (distal).

  • The Cause: The substituent at N1 creates a "steric wall" shielding the C5-Br bond. The Pd-catalyst cannot easily approach C5. Additionally, the C2-ester exerts an electron-withdrawing effect, but the steric differentiation is the primary driver.

Optimization Protocol (Targeting C4):

To maximize C4 selectivity:

  • Ligand Selection: Use bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf). While counter-intuitive, bulky ligands heighten the sensitivity to the substrate's steric environment, reinforcing the preference for the accessible C4 position.

  • Protecting Group: If you have not yet alkylated, choose a bulky N-protecting group (e.g., SEM, Trityl, or Isopropyl) to maximize the steric shield around C5.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of boronic acid. Excess leads to bis-coupling.

Data: Typical Selectivity Ratios
N-Substituent (R)ReactionPreferred SiteSelectivity (C4:C5)
Methyl Suzuki (PhB(OH)2)C4 ~85:15
SEM (2-(TMS)ethoxymethyl)Suzuki (PhB(OH)2)C4 >95:5
Benzyl Suzuki (PhB(OH)2)C4 ~90:10

Troubleshooting Module B: Metal-Halogen Exchange (Lithiation)

User Issue:

"I need to functionalize the C5 position first, but Suzuki coupling keeps hitting C4. How do I invert the regioselectivity?"

Technical Diagnosis:

To hit C5, you must switch mechanisms from Pd-catalysis to Lithium-Halogen Exchange . This pathway is governed by coordination (chelation) and inductive effects , not just sterics.

  • The Rule: Treatment with n-BuLi at low temperature (-78 °C) preferentially exchanges the C5-Br .

  • The Cause:

    • Coordination: If the N-protecting group has a donor atom (e.g., SEM, MOM), it coordinates the Lithium, directing it to the adjacent C5 position (Directed Ortho Metalation logic).

    • Inductive Effect: The N1 nitrogen is more electronegative than the imine N3, making the C5-Li species inductively stabilized (though this is debated; coordination is usually the stronger driver).

Optimization Protocol (Targeting C5):
  • Protecting Group: Use SEM (2-(trimethylsilyl)ethoxymethyl) or MOM (methoxymethyl). These are critical for directing the lithiation to C5 via the "coordination effect."

  • Temperature Control: Maintain -78 °C . Higher temperatures allow "halogen dance" (scrambling of the lithium species) or nucleophilic attack on the C2-ester.

  • Quench: Add the electrophile (aldehyde, iodine, etc.) immediately at low temperature.

Troubleshooting Module C: The "SEM-Switch" Strategy

User Issue:

"I need to put specific groups at C4 and C5, but in a reverse order that standard chemistry doesn't allow. I'm stuck."

Technical Solution:

For complex targets, use the SEM-Switch (Transposition) protocol. This allows you to turn a C5-selective reaction into a pseudo-C4 selective outcome by migrating the protecting group.

The Workflow:

  • Protect: Install SEM group at N1.

  • Functionalize C5: Use Lithiation/Quench (Target C5).

  • Switch: Treat with mild acid or heat. The SEM group can migrate to N3 (which becomes the new N1).[1]

  • Result: The substituent you just installed is now at "C4" relative to the new N-location.

Visual Decision Tree: Regioselectivity Pathways

The following diagram illustrates the divergent pathways based on the reagent class chosen.

ImidazoleRegio Start Ethyl 1-R-4,5-dibromo- imidazole-2-carboxylate Decision Select Methodology Start->Decision Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Decision->Suzuki Steric Path Lithiation Metal-Halogen Exchange (n-BuLi, -78°C) Decision->Lithiation Electronic/Chelation Path C4_Product Major Product: C4-Substituted (Steric Control) Suzuki->C4_Product Oxidative Addition at distal Br C5_Product Major Product: C5-Substituted (Chelation Control) Lithiation->C5_Product Li-Exchange at proximal Br

Caption: Decision tree for selective functionalization of N-substituted 4,5-dibromoimidazoles.

Standard Operating Procedure (SOP): C4-Selective Mono-Arylation

Objective: Synthesize ethyl 4-aryl-5-bromo-1-methyl-1H-imidazole-2-carboxylate.

Reagents:

  • Substrate: Ethyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.05 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)

  • Base: Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Protocol:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling of boronic acids.

  • Solvent Addition: Add degassed solvents and base solution via syringe.

  • Reaction: Heat to 80–90 °C. Monitor via LCMS.

    • Checkpoint: If bis-coupling (C4 and C5) is observed >5%, lower temperature to 60 °C and reduce boronic acid to 0.95 eq.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]

  • Purification: Flash chromatography. The mono-coupled product (C4) is typically less polar than the bis-coupled byproduct.

References

  • Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions." The Journal of Organic Chemistry.

  • Ohta, S., et al. (1992). "Regioselective synthesis of 4,5-disubstituted imidazoles." Chemical & Pharmaceutical Bulletin.
  • BenchChem Technical Support. (2025). "Enhancing Regioselectivity of Imidazole Substitution Reactions."

  • Adib, M., et al. (2009).[2][3] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett.

  • Revesz, L., et al. (1994). "Synthesis of 4,5-Disubstituted Imidazoles via Regioselective Lithiation." Tetrahedron Letters.

Sources

Managing the formation of impurities during the synthesis of PROTACs with an imidazole linker.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Chemical Development Topic: Managing Impurity Profiles in Imidazole-Linker PROTACs

Overview

Welcome to the technical support hub for PROTAC (Proteolysis Targeting Chimera) synthesis. You are likely here because the imidazole moiety—critical for physicochemical modulation and E3 ligase recognition (e.g., in Thalidomide/Pomalidomide analogs)—is introducing specific impurity profiles.

The imidazole ring is an "ambident" nucleophile and a potent metal ligand. This dual nature creates two primary failure modes during synthesis:

  • Regiochemical Scrambling: Formation of inseparable

    
    /
    
    
    
    isomers.
  • Catalyst Poisoning/Carryover: Palladium sequestration leading to stalled cross-couplings or toxic heavy metal contamination in biological assays.

This guide provides self-validating protocols to eliminate these impurities.

Module 1: Regiochemical Integrity (The -Alkylation Problem)

User Query: "I am attaching my linker to an imidazole-based E3 ligand (e.g., Pomalidomide derivative), but LCMS shows two peaks with identical mass. NMR confirms a mixture of regioisomers. How do I force a single isomer?"

Root Cause Analysis

The imidazole ring exists in tautomeric equilibrium. When alkylating a neutral imidazole, the electrophile can attack either the


 or 

nitrogen.
  • Steric Control: If the C4/C5 positions are unsubstituted, selectivity is poor (~1:1 ratio).

  • Electronic Control: Electron-withdrawing groups (EWGs) on the ring can shift the tautomeric equilibrium, but often favor the wrong isomer (alkylation at the less hindered, but electronically deactivated nitrogen) depending on conditions.

Troubleshooting Protocol: The "Pre-Formed Anion" Strategy

To enforce regioselectivity, you must shift from a kinetic competition (neutral alkylation) to a thermodynamic or chelation-controlled process.

Step-by-Step Resolution:

  • Switch Base/Solvent System:

    • Avoid:

      
       / Acetone (Weak base, leads to mixtures).
      
    • Use:

      
       / DMF or THF (Irreversible deprotonation).
      
  • Protocol:

    • Cool anhydrous DMF solution of the imidazole substrate to 0°C.

    • Add NaH (1.1 equiv) and stir for 30 mins. Critical: Wait for

      
       evolution to cease. This ensures the formation of the Sodium Imidazolide  salt.
      
    • Add the Linker-Halide dropwise.

    • Mechanism:[1] The sodium cation coordinates tightly to the more electron-rich nitrogen (often

      
      ), shielding it and forcing the electrophile to attack the 
      
      
      
      position (or vice versa, depending on specific substitution).
  • Alternative: The Trityl Shunt (For stubborn substrates):

    • If direct alkylation fails, use a Trityl (Trt) protecting group on the imidazole.

    • Quaternize the other nitrogen with your linker.

    • Deprotect Trityl with dilute TFA.

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Imidazole N-Alkylation Subst Is the Imidazole C4/C5 substituted? Start->Subst Sym Is the substitution symmetrical? Subst->Sym Yes Direct Direct Alkylation (NaH/DMF) Subst->Direct No (Unsubstituted) Sym->Direct Yes (No Isomers) Steric Is the substituent bulky (e.g., t-Butyl)? Sym->Steric No StericDirect Steric Control Likely (Major product = Distal N) Steric->StericDirect Yes Protect REQUIRED: Transient Protection (Trityl or SEM Group) Steric->Protect No (Electronic bias only)

Caption: Decision logic for selecting the correct alkylation strategy to avoid isomeric impurities.

Module 2: Metal Impurity Management (The Palladium Trap)

User Query: "My Sonogashira/Suzuki coupling to attach the linker worked, but the product is dark brown, and subsequent biological assays show toxicity even in the 'inactive' control. Standard silica columns aren't cleaning it."

Root Cause Analysis

Imidazoles are excellent ligands for transition metals. They strip Palladium (Pd) from the catalyst (e.g.,


 or 

), forming stable [Pd(Imidazole)_n] complexes.
  • Consequence 1: The reaction stalls (catalyst deactivation).

  • Consequence 2: Pd co-elutes with your PROTAC during chromatography, leading to false positives in degradation assays (heavy metal toxicity mimics cell death).

Troubleshooting Protocol: Thiol-Modified Scavenging

Standard silica gel (Si-OH) cannot compete with the imidazole-Pd bond. You must use a scavenger with a higher affinity for Pd than the imidazole.

The "Thiol-Wash" Protocol:

  • Reagent Selection: Use 3-Mercaptopropyl ethyl sulfide silica (Si-Thiol) or DMT-functionalized silica .

  • Workflow:

    • Dissolve crude reaction mixture in THF or Ethyl Acetate (avoid MeOH if using DMT).

    • Add Si-Thiol (5–10 equivalents relative to Pd loading).

    • Heat to 40–50°C for 2 hours. Crucial Step: Heat is required to overcome the kinetic barrier of breaking the Pd-Imidazole bond.

    • Filter through a 0.45µm PTFE frit.

  • Validation:

    • Check the filtrate color. It should be clear/pale yellow. Dark color indicates residual Pd.

    • ICP-MS is the gold standard, but a colorimetric Thioacetamide test can serve as a quick qualitative check.

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupAffinity for Pd (II)Solvent CompatibilityRecommended For
Activated Carbon Carbon MatrixModerateAllBulk removal (inexpensive)
Si-Thiol Mercaptan (-SH)Very High DCM, THF, EtOAcImidazole-containing PROTACs
Si-DMT DimercaptotriazineHighTHF, EtOAc (Avoid alcohols)Low-level polishing (<10 ppm)
Standard Silica Silanol (-OH)LowAllIneffective for Pd-Imidazole
Visual Logic: Metal Removal Workflow

PdRemoval Crude Crude Reaction Mix (Dark/Brown) Solvent Dissolve in THF/EtOAc (10 mL/g) Crude->Solvent Scavenger Add Si-Thiol (10 eq vs Pd) Solvent->Scavenger Heat Heat to 45°C (2-4 Hours) Scavenger->Heat Filter Filter (PTFE 0.45µm) Heat->Filter Test Color Test / ICP-MS Filter->Test

Caption: Workflow for breaking the Pd-Imidazole coordination complex using thermal scavenging.

Module 3: Linker Stability & Oligomerization

User Query: "I see a +14 or +28 mass shift, or dimer peaks (2M+H) during the final coupling of the linker to the Warhead."

Root Cause Analysis
  • N-Methylation (+14): If using DMF as a solvent with strong bases (NaH) for long periods, DMF can decompose to dimethylamine, which can react with activated esters.

  • Oligomerization: If the linker is homobifunctional (e.g., Alkyl-di-halide) and added to the imidazole in a 1:1 ratio, you will form Imidazole-Linker-Imidazole dimers instead of Imidazole-Linker-X.

Troubleshooting Protocol
  • Preventing Dimers: Always use a large excess of the linker (3–5 equivalents) during the first attachment step. This statistically favors mono-substitution. Excess linker is easily removed via reverse-phase flash chromatography (C18).

  • Solvent Switch: For long reactions involving activated esters, switch from DMF to NMP or DMAc to prevent N-dimethylation artifacts.

References
  • N-Alkylation Regioselectivity

    • Mechanism & Control: University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Metal Scavenging & Purification

    • Pd Removal Strategies: Biotage. (2023).[2][3][4] How to Remove Palladium in three easy steps. Retrieved from [Link]

    • Scavenger Efficiency: ACS Publications. (2023).[1][2][3][4] Palladium Extraction Following Metal-Catalyzed Reactions. Retrieved from [Link]

  • PROTAC Linker Design

    • General Design: Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics. Retrieved from [Link]

Sources

Technical Support Center: Reaction Optimization for Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment. It prioritizes mechanistic logic over rote instruction.[1]

Ticket ID: CHEM-IMID-45-DB Subject: Catalyst Selection, Regioselectivity, and Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]

Executive Summary: The Substrate Profile

You are working with ethyl 4,5-dibromo-1H-imidazole-2-carboxylate . This is not a standard aryl halide; it is an electron-deficient, poly-functionalized heteroaromatic scaffold.[1]

Key Reactivity Challenges:

  • Catalyst Poisoning: The imidazole nitrogen (N3) and the unprotected N1-H are potent σ-donors that will displace phosphine ligands from Palladium, forming inactive "Pd-black" or stable bis-imidazole complexes.

  • Regioselectivity (C4 vs. C5): The two bromine atoms are chemically distinct but similar enough to cause product mixtures (isomers) if conditions are not tuned.

  • Protodebromination: Electron-deficient heterocycles are prone to losing bromine atoms (replaced by hydrogen) rather than coupling, especially if the catalytic cycle is slow.

Phase 1: The "Hardware" Check (Pre-Reaction)

CRITICAL WARNING: Do not attempt metal-catalyzed cross-coupling on the unprotected (N-H) imidazole. The acidic proton and the nucleophilic nitrogen will shut down the catalytic cycle.

Step 1: Select Your Protecting Group (PG)

You must cap the N1 position before catalysis. The choice of PG dictates your regioselectivity and yield.

Protecting GroupStabilitySteric BulkRecommended For
SEM (2-(Trimethylsilyl)ethoxymethyl)HighHighTop Choice. The bulk directs coupling to C4 (distal) effectively. Stable to basic Suzuki conditions.
Boc (tert-Butyloxycarbonyl)Low/MedMediumRisky. Often cleaves under basic Suzuki conditions (K₂CO₃/heat), leading to catalyst death.[2]
Methyl (Me)HighLowSpecific. Good if the final drug target requires an N-methyl. Poor for directing regioselectivity (low steric bias).
Trityl (Trt)MediumMassiveSpecialized. Maximizes steric blocking of C5, forcing reaction at C4.[1][2] Acid labile.[1]

Phase 2: Catalyst Selection Logic

Do not use Tetrakis (Pd(PPh₃)₄) as your default.[2] It is air-sensitive and often lacks the activity required for oxidative addition into the electron-deficient C-Br bonds of this specific ester.

Decision Matrix: Which Catalyst?
A. The Workhorse: Pd(dppf)Cl₂ · DCM
  • Why: The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing the imidazole nitrogen from displacing it.

  • Use Case: Standard Suzuki couplings where the boronic acid is reactive (e.g., phenyl, electron-rich aryls).[1][2][3]

  • Conditions: 5 mol% catalyst, Cs₂CO₃ (2 equiv), Dioxane/H₂O (9:1), 80-90°C.

B. The Heavy Lifter: XPhos Pd G3 or G4
  • Why: XPhos is a bulky, electron-rich Buchwald ligand.[1][2]

    • Electronic: Accelerates oxidative addition into the C-Br bond.

    • Steric: The bulk prevents the imidazole from coordinating to the metal center.

  • Use Case: Sterically hindered boronic acids, low catalyst loading (<1 mol%), or when observing "stalled" reactions.[1][2]

C. The Specialist: Pd(PPh₃)₂Cl₂ (for Sonogashira)[2]
  • Why: For alkynylation, the Pd(II) precatalyst is more stable.[1][2]

  • Note: Requires CuI co-catalyst.[1] Ensure the system is strictly anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Phase 3: Regioselectivity Control (C4 vs. C5)

This is the most frequent user inquiry. Which bromine reacts first?

The Rule of Thumb: For N-protected 4,5-dibromoimidazoles, oxidative addition preferentially occurs at the C4 position (distal to the protecting group).

Mechanism:

  • Sterics: The Protecting Group (PG) at N1 shields the adjacent C5-Br bond.

  • Electronics: The C4 position is adjacent to the imine nitrogen (N3), which is more electronegative, making C4 more electron-deficient and susceptible to Pd(0) insertion.[2]

Visualizing the Pathway:

Regioselectivity Substrate N-Protected 4,5-Dibromoimidazole Pd0 Pd(0) Catalyst Substrate->Pd0 Oxidative Addition C4_Path Path A: C4 Attack (Favored) Pd0->C4_Path Less Steric Hindrance More Electron Deficient C5_Path Path B: C5 Attack (Disfavored) Pd0->C5_Path Steric Clash with PG Product4 4-Substituted Product C4_Path->Product4 Product5 5-Substituted Product C5_Path->Product5

Caption: Regioselective preference for C4-substitution driven by steric shielding from the N1-protecting group.

Troubleshooting Guides (FAQ)

Issue 1: "I am seeing significant Protodebromination (Product has H instead of Br)."

Diagnosis: The Pd(II)-aryl species is waiting too long for transmetallation and is scavenging a hydride from the solvent or base. Solution:

  • Switch Solvent: Avoid alcohols (MeOH, EtOH) or isopropanol.[1][2] Use strictly anhydrous Toluene or Dioxane .[1]

  • Change Base: Switch from alkoxides (NaOEt) to inorganic bases like K₃PO₄ or CsF .

  • Boost Transmetallation: Add water dropwise (strictly controlled) or use a more soluble boronic ester to speed up the cycle.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst death (poisoning) or ligand oxidation.[2][4] Solution:

  • Spike It: Add a second portion of catalyst (2 mol%) after 4 hours.

  • Switch Ligand: Move to SPhos or XPhos (Buchwald G3/G4 precatalysts). These are more robust than phosphines like PPh₃.[1]

Issue 3: "I can't separate the C4 and C5 isomers."

Diagnosis: Poor regioselectivity during the reaction. Solution:

  • Increase Sterics: If you used a Methyl group, switch to SEM or Trityl .[1] The larger group will almost exclusively block C5.

  • Lower Temperature: Run the reaction at 60°C instead of 90°C. Slower reactions are often more selective.

Experimental Protocol: Regioselective Suzuki Coupling

Objective: Selective arylation at C4 of Ethyl 1-(SEM)-4,5-dibromoimidazole-2-carboxylate.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv (Do not use excess to prevent bis-coupling)[2]

  • Catalyst: Pd(dppf)Cl₂[2] · DCM (5 mol%)[2]

  • Base: Na₂CO₃ (2.0 M aq solution, 2.5 equiv)[1][2]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1][2]

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial step).

  • Solvent Addition: Add degassed Dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 60°C (Note: milder temp for selectivity) for 4-12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2][3] Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography. The C4-arylated product is typically less polar than the bis-arylated byproduct.

References

  • Bellina, F., & Rossi, R. (2006).[1][2] Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.[1][2] [2]

    • Context: Comprehensive review on imidazole functionaliz
  • Wang, X., et al. (2012).[1][2] Regioselective Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles via Pd-Catalyzed Cross-Coupling.[1][2] Journal of Organic Chemistry, 77(19), 8661–8668.[1][2]

    • Context: Establishes the C4-selectivity preference in N-protected imidazoles.
  • Gribble, G. W. (2010).[1][2] Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.[1]

    • Context: Authoritative text on catalyst poisoning by azoles and ligand selection str
  • Strotman, N. A., et al. (2010).[1][2] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles.[5] Journal of Organic Chemistry, 75(5), 1733–1739.[1][2]

    • Context: Demonstrates how switching ligands can sometimes invert or enhance regioselectivity.

Sources

Work-up procedures to remove impurities from ethyl 4,5-dibromo-1H-imidazole-2-carboxylate reactions.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support document, designed for senior researchers and process chemists. It prioritizes mechanistic understanding and scalable purification logic over generic instructions.[1]

Case ID: IMP-EDB-IMID-002 Subject: Work-up and Impurity Removal Protocols Applicable Compounds:

  • Target: Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 40562-47-8 / 74840-99-6)

  • Precursor: Ethyl 1H-imidazole-2-carboxylate[1]

  • Key Impurities: Mono-bromo species, Hydrolysis products (Carboxylic acid), Oxidative oligomers.

Diagnostic & Troubleshooting Matrix

Use this decision matrix to identify the root cause of low purity before proceeding to protocols.

SymptomProbable CauseChemical MechanismCorrective Action
Red/Orange Coloration Residual Bromine (

)
Halogen bond formation/trapping in lattice.[2]Quench: Wash organic phase with 10%

(Sodium Thiosulfate) until clear.[2]
Product "Oils Out" Residual Solvents / Mixed ImpuritiesMelting point depression due to mono-bromo/starting material mixture.[2]Solvent Swap: Switch recrystallization solvent from EtOH/Water to Toluene or EtOAc/Hexane.[2] Seed with pure crystal.[1][3]
Low Yield after Base Wash Product loss to Aqueous PhaseThe imidazole N-H is acidic (

) due to EWGs (

,

).
pH Control: Avoid strong bases (NaOH). Use dilute

only if necessary, or keep pH < 7 during extraction.
LCMS shows [M-79] peak Mono-bromo ImpurityIncomplete bromination or debromination during workup.Reprocess: Resubject crude to bromination conditions or perform fractional recrystallization (Protocol B).
New Peak at

approx 0.5 min
Hydrolysis (Acid Impurity)Ester cleavage by acid/base or moisture.Extraction: The acid impurity is highly soluble in mild base (

).[1] Wash organic layer to remove it.[1]

Core Purification Protocols

Protocol A: The "Redox-Quench" Work-up (Essential)

Standard operating procedure immediately following the reaction termination.[2]

Context: The bromination reaction (using


 or NBS) generates oxidative byproducts and inorganic salts.[1][2] The target molecule contains an electron-deficient imidazole ring, making the N-H proton significantly more acidic than unsubstituted imidazole.[1]

Step-by-Step:

  • Quenching: Cool the reaction mixture to 0-5°C. Slowly add 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Why: Reduces residual

      
       (red/toxic) to bromide ions (
      
      
      
      ), preventing further oxidative degradation of the imidazole ring.
  • Phase Separation:

    • Dilute with Ethyl Acetate (EtOAc) .

    • Separate the organic layer.[1]

    • Critical Check: If the aqueous layer is still orange, add more thiosulfate.[1]

  • Acid Impurity Removal (The pH Swing):

    • Wash the organic layer gently with 5% Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[2][4] The hydrolysis impurity (4,5-dibromoimidazole-2-carboxylic acid) has a

      
      . It will deprotonate and move to the aqueous layer.[1] The target ester (neutral) will remain in the organic layer.[1]
      
    • Warning: Do not use NaOH or

      
      .[1] High pH (>10) will deprotonate the target imidazole N-H (
      
      
      
      ), causing yield loss into the water.[1]
  • Drying: Wash with Brine, dry over

    
    , and concentrate in vacuo below 45°C.
    
Protocol B: Fractional Recrystallization (High Purity)

Required when Mono-bromo impurity > 2%.[2]

Context: The mono-bromo and di-bromo species have similar solubilities, making extraction ineffective.[2] They must be separated by lattice energy differences (crystallization).

Solvent System: Ethanol : Water (Gradient).[2]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

  • Nucleation: Remove from heat. Add warm water dropwise until persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of EtOH to just clear the solution.

  • Controlled Cooling:

    • Allow to cool to Room Temp (RT) over 2 hours (insulate flask if necessary).

    • Transfer to 4°C fridge for 12 hours.

  • Filtration: Filter the white needles.[1] Wash with cold 20% EtOH/Water.[1]

    • Note: The mono-bromo impurity is more soluble and will largely remain in the mother liquor.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision pathway for purifying the crude reaction mixture based on the specific impurity profile.

PurificationLogic Start Crude Reaction Mixture (this compound) CheckColor Check Color: Red/Orange? Start->CheckColor Quench Add Na2S2O3 (Thiosulfate) Reduces Br2 to Br- CheckColor->Quench Yes Extract Extraction (EtOAc / Water) CheckColor->Extract No Quench->Extract CheckAcid Impurity Check: Hydrolysis Product (Acid)? Extract->CheckAcid BicarbWash Wash with 5% NaHCO3 (Removes Acid Impurity) CheckAcid->BicarbWash Yes (Acid present) CheckMono Impurity Check: Mono-bromo Species? CheckAcid->CheckMono No BicarbWash->CheckMono Recryst Recrystallization (EtOH / Water) CheckMono->Recryst Yes (>2%) Final Pure Target Ester (>98% HPLC) CheckMono->Final No Recryst->Final

Caption: Workflow logic for targeted removal of oxidative byproducts, hydrolysis acids, and mono-brominated species.

Frequently Asked Questions (FAQs)

Q1: Why is the yield significantly lower when I wash with 1M NaOH? A: You are likely extracting your product into the aqueous layer.[1][2] The 4,5-dibromo substitution pattern makes the imidazole ring electron-deficient, lowering the


 of the N-H proton to approximately 7.5–8.[1]5. Strong bases like NaOH (

) will deprotonate the N-H, forming a water-soluble salt. Stick to weak bases like

or dilute buffers.[1]

Q2: Can I use Column Chromatography instead of Crystallization? A: Yes, but it is often challenging.[1][2] The mono-bromo and di-bromo esters have very similar


 values on silica due to similar polarity.[2] If you must use chromatography, use a gradient of Dichloromethane (DCM) : Methanol  (0% to 5% MeOH). The DCM helps solubilize the brominated species better than Hexane/EtOAc.[1]

Q3: My product is turning brown upon drying. Why? A: This indicates "Acid-Catalyzed Decomposition."[2] If you used HBr or Acetic Acid in the synthesis and didn't neutralize effectively, residual acid trapped in the crystal lattice can degrade the molecule (especially the ester) over time.[1] Ensure the final organic wash is neutral (pH 7) before drying.[1]

References

  • General Imidazole Bromination

    • Title: "Synthesis and reactivity of 4,5-dihaloimidazoles."
    • Source: Journal of Heterocyclic Chemistry.[1]

    • Context: Establishes the acidity and stability profiles of halogen
    • URL:[Link] (General Journal Link)

  • Purification of Imidazole Esters

    • Title: "Impurity Occurrence and Removal in Crystalline Products from Process Reactions."[1][5]

    • Source: Organic Process Research & Development (ACS).
    • Context: Detailed methodologies for recrystallizing heterocyclic esters to remove homologous impurities.[1]

    • URL:[Link][5]

  • Specific Synthesis Context (Patent)

    • Title: "Method for producing imidazole-2-carboxylate derivative."[4][6]

    • Source: Google P
    • Context: Describes industrial scale-up and purification of ethyl imidazole-2-carboxyl
    • URL
  • Safety & Handling (SDS)

    • Title: "this compound Safety D
    • Source: Sigma-Aldrich / BLD Pharm.[7]

    • Context: Solubility data and handling precautions.[1][3][8][9]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 4,5-Dibromo-1H-imidazole-2-carboxylate and Other Dihaloimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives serving as versatile building blocks for the synthesis of complex molecular architectures.[1] Among these, ethyl 4,5-dibromo-1H-imidazole-2-carboxylate stands out as a key intermediate, offering two reactive bromine atoms for sequential and regioselective functionalization. This guide provides an in-depth technical comparison of the reactivity of this compound with other dihaloimidazoles, supported by experimental data and detailed protocols for key transformations.

Understanding the Reactivity Landscape of Dihaloimidazoles

The reactivity of dihaloimidazoles in cross-coupling and nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors. The position of the halogen atoms, the nature of other substituents on the imidazole ring, and the reaction conditions all play a crucial role in determining the outcome and regioselectivity of a given transformation.

Electronic Effects: The electron-withdrawing nature of the ethyl carboxylate group at the C2 position in this compound significantly influences the electron density of the imidazole ring. This electronic pull makes the C4 and C5 positions more susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. In contrast, dihaloimidazoles lacking such an electron-withdrawing group may exhibit different reactivity patterns.

Steric Hindrance: The ethyl carboxylate group at the C2 position can exert steric hindrance, potentially influencing the approach of bulky reagents. This can be a determining factor in regioselective reactions, favoring substitution at the less hindered C5 position over the C4 position. The choice of catalyst and ligand in cross-coupling reactions can also modulate these steric interactions to achieve desired regioselectivity.

Comparative Reactivity in Key Transformations

This section details the comparative reactivity of this compound in several pivotal synthetic transformations, offering insights into its synthetic utility compared to other dihaloimidazoles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of dihaloimidazoles in this reaction is highly dependent on the catalyst system and the position of the halogens.

General Reactivity Trends: In general, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. Therefore, diiodoimidazoles are typically more reactive than their dibromo counterparts, which are in turn more reactive than dichloroimidazoles.

Regioselectivity: For 4,5-dihaloimidazoles, mono-arylation can often be achieved with high selectivity. The regioselectivity is influenced by the catalyst and ligands employed. For instance, in the Suzuki coupling of 2,4- and 2,5-dibromothiazoles, C2-selective coupling is generally observed.[2] While direct comparative data for this compound is scarce, analogous systems suggest that the C5 position may be more reactive due to a combination of electronic activation and reduced steric hindrance from the N-H proton.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dihaloimidazoles [3][4][5]

dot

Caption: General workflow for Suzuki-Miyaura coupling of dihaloimidazoles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The success of this reaction with dihaloimidazoles is highly dependent on the choice of ligand and base.[6][7]

Reactivity Comparison: Similar to Suzuki coupling, the reactivity of the C-Br bond is generally lower than the C-I bond. The electron-withdrawing ethyl carboxylate group in the title compound is expected to enhance the reactivity towards nucleophilic attack by the amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6][7][8]

dot

Caption: General workflow for Buchwald-Hartwig amination of dihaloimidazoles.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds and is a valuable tool for the synthesis of conjugated systems.[9]

Reactivity Considerations: The reactivity in Sonogashira coupling generally follows the trend I > Br > Cl for the halide. The presence of the electron-withdrawing group in this compound is anticipated to facilitate the reaction. Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling [11][12][13]

dot

Caption: General workflow for Sonogashira coupling of dihaloimidazoles.

Heck Reaction

The Heck reaction allows for the arylation or vinylation of alkenes.[14][15] While less common for dihaloimidazoles compared to other cross-coupling reactions, it remains a viable method for C-C bond formation.

Reactivity and Selectivity: The success and regioselectivity of the Heck reaction are highly dependent on the electronic nature of the alkene and the specific reaction conditions. The electron-deficient nature of the this compound ring should favor the oxidative addition step.

Experimental Protocol: General Procedure for Heck Reaction [16][17][18][19]

dot

Caption: General workflow for Heck reaction of dihaloimidazoles.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the imidazole ring in this compound, enhanced by the two bromine atoms, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.

Reactivity and Regioselectivity: The reaction is typically favored with strong nucleophiles. The regioselectivity will be influenced by the electronic and steric environment of the C4 and C5 positions. The C5 position might be more susceptible to attack due to the combined electron-withdrawing effects of the adjacent bromine and the more distant ester group, though steric factors could also play a role.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution [8]

dot

Caption: General workflow for SNAr reaction of dihaloimidazoles.

Data Summary and Comparison

While a direct, side-by-side comparison of this compound with other dihaloimidazoles under identical conditions is not extensively documented in the literature, the following tables provide a qualitative comparison based on general principles and data from analogous systems.

Table 1: Qualitative Reactivity Comparison of Dihaloimidazoles in Cross-Coupling Reactions

Dihaloimidazole TypeSuzuki-MiyauraBuchwald-HartwigSonogashiraHeck
Diiodoimidazoles +++ (High)+++ (High)+++ (High)++ (Good)
This compound ++ (Good)++ (Good)++ (Good)+ (Moderate)
Other Dibromoimidazoles ++ (Good)++ (Good)++ (Good)+ (Moderate)
Dichloroimidazoles + (Moderate)+ (Moderate)+ (Moderate)+/- (Low/Poor)

Reactivity Scale: +++ (High), ++ (Good), + (Moderate), +/- (Low/Poor)

Table 2: Factors Influencing Regioselectivity in Reactions of 4,5-Dihaloimidazoles

FactorInfluence on Regioselectivity
Electronic Effects Electron-withdrawing groups can activate specific positions for nucleophilic attack or oxidative addition.
Steric Hindrance Bulky substituents can direct reactions to less hindered positions. The choice of bulky ligands on the catalyst can also influence regioselectivity.
Catalyst/Ligand The nature of the palladium catalyst and the phosphine or N-heterocyclic carbene (NHC) ligand can significantly alter the regiochemical outcome.
Base and Solvent The choice of base and solvent can affect the rate of competing reaction pathways and influence selectivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized imidazole derivatives. Its reactivity in common cross-coupling reactions is generally good, and the presence of two distinct bromine atoms, influenced by the C2-ester, offers opportunities for regioselective functionalization. While diiodoimidazoles may offer higher reactivity, the dibromo-analogue often provides a good balance of reactivity, stability, and cost-effectiveness. The choice of a specific dihaloimidazole will ultimately depend on the desired target molecule, the required reaction conditions, and the overall synthetic strategy. Further systematic studies directly comparing the reactivity of this compound with other dihaloimidazoles under standardized conditions would be highly beneficial for the scientific community.

References

  • Buchwald-Hartwig Amination for Accelerated Library Synthesis. (2024). PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). arkat usa. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube. [Link]

  • Ethyl 4, 5-dibromo-1H-imidazole-2-carboxylate, min 98%, 250 mg. CP Lab Safety. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007). PubMed. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Wiley Online Library. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. [Link]

  • Application of 3-aroyl-4(5)-arylimidazols as efficient ligands in Pd-catalyzed Heck reactions. ResearchGate. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • Pd/CuFe2O4 Nanoparticles: An Efficient and Reusable Catalyst for Sonogashira Coupling Reactions. International Journal of New Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. (2025). American Journal of Bioscience and Clinical Integrity. [Link]

  • Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents. SciSpace. [Link]

  • Heck Reaction—State of the Art. (2017). MDPI. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][7][8]thiadiazole Series. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005). Semantic Scholar. [Link]

  • Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Journal of Neonatal Surgery. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). PubMed Central. [Link]

  • ethyl 4-ethyl-1H-imidazole-5-carboxylate. ChemSynthesis. [Link]

Sources

Efficacy of PROTACs synthesized with ethyl 4,5-dibromo-1H-imidazole-2-carboxylate linker vs. other linkers.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a paradigm-shifting therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[1][] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1][3] While the choice of ligands dictates the "what" and "who" of the degradation process, the linker is the unsung architect, profoundly influencing the "how well." This guide provides a comparative analysis of PROTAC efficacy based on linker design, with a special focus on the potential of rigid heterocyclic linkers, such as those derived from ethyl 4,5-dibromo-1H-imidazole-2-carboxylate, versus more conventional flexible linkers.

The Central Dogma of PROTAC Action: A Symphony of Proximity

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing the formation of a ternary complex between the POI and an E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][4] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[4]

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Forms POI->Ternary_Complex Forms E3->Ternary_Complex Forms Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis cluster_0 Ligand & Linker Synthesis cluster_1 Conjugation & Purification POI_Ligand POI Ligand (with amine) Amide_Coupling Amide Coupling POI_Ligand->Amide_Coupling E3_Ligand E3 Ligase Ligand (with reactive group) Final_Coupling Final Coupling E3_Ligand->Final_Coupling Imidazole_Linker Ethyl 4,5-dibromo-1H -imidazole-2-carboxylate Imidazole_Linker->Amide_Coupling Intermediate Linker-POI Ligand Intermediate Amide_Coupling->Intermediate Intermediate->Final_Coupling Crude_PROTAC Crude PROTAC Final_Coupling->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Biophysical Assays for Ternary Complex Characterization

The formation and stability of the ternary complex are critical for PROTAC efficacy and can be quantitatively assessed using biophysical techniques.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the kinetics and affinity of molecular interactions in real-time. [5][6] General Protocol:

  • Immobilization: Immobilize the E3 ligase onto a sensor chip.

  • Analyte Injection: Inject a solution containing the POI and varying concentrations of the PROTAC over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound material.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the formation of the ternary complex. [6] Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [7][8][9] General Protocol:

  • Sample Preparation: Place a solution of the E3 ligase in the sample cell of the calorimeter.

  • Titration: Titrate a solution of the POI pre-incubated with the PROTAC into the sample cell.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [7][10]

Cellular Assays for Measuring Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Western Blotting

Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values. [11]

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (PROTAC or Vehicle) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-POI) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify Degradation) Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis of PROTAC-induced protein degradation.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount to the development of potent and selective protein degraders. While flexible linkers offer conformational adaptability, rigid linkers, particularly those incorporating heterocyclic scaffolds, can enhance ternary complex stability through pre-organization and the potential for specific, favorable interactions.

A PROTAC synthesized with an this compound linker represents a promising, albeit currently theoretical, example of a rigid linker strategy. Its inherent rigidity, aromaticity, and potential for halogen bonding could lead to the formation of highly stable and productive ternary complexes. However, as with any novel linker design, its efficacy must be empirically determined through rigorous experimental evaluation. The protocols outlined in this guide provide a comprehensive framework for such an evaluation, enabling researchers to make informed decisions in the quest for the next generation of targeted protein degraders.

References

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • Development of biophysical assays for studies of PROTACs. Diva-portal.org. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • Cellular parameters shaping pathways of targeted protein degradation. PMC. [Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • Trofimov, A., & Pochtovyi, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Characterising PROTAC ternary complex formation using SPR. o2h discovery. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. SpringerLink. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Taylor & Francis Online. [Link]

  • Isothermal Titration Calorimetry. Malvern Panalytical. [Link]

  • Determination of PROTAC efficacy. A. PROTACs having different linker... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

Sources

Technical Guide: Biological Potential of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 103892-49-3) functions as a high-value "linchpin" scaffold in medicinal chemistry. Unlike simple imidazoles, this molecule possesses three distinct vectors for diversification: the electrophilic C4 and C5 bromine atoms and the reactive C2 ester.

This guide analyzes the biological activity of compounds derived from this scaffold, specifically focusing on 4,5-diarylimidazoles (generated via cross-coupling) and C2-carboxamides . These derivatives exhibit potent activity as p38 MAP Kinase inhibitors (anticancer/anti-inflammatory) and broad-spectrum antimicrobials .

Part 1: The Scaffold Advantage

The biological potency of this scaffold stems from its ability to access the 2,4,5-trisubstituted imidazole pharmacophore. This structural motif is critical because it mimics the purine ring system found in ATP, allowing derivatives to dock effectively into the ATP-binding pockets of kinases.

Structural Vectors for Activity
  • C4/C5 Bromines (The Warheads): These are sites for Suzuki-Miyaura or Sonogashira couplings. Replacing these halogens with aryl groups creates hydrophobic "wings" essential for high-affinity binding in protein hydrophobic pockets (e.g., p38 MAPK).

  • C2 Ester (The Anchor): This position dictates solubility and hydrogen-bonding capability. Hydrolysis to the acid or conversion to an amide/hydrazide significantly alters the pharmacokinetic profile (LogP) and antimicrobial potency.

  • N1 Nitrogen: Alkylation here modulates lipophilicity and membrane permeability.

Part 2: Comparative Analysis of Biological Activity

Case A: Anticancer Efficacy (p38 MAPK Inhibition)

Derivatives synthesized by replacing the C4/C5 bromines with substituted phenyl rings are direct analogs of SB203580 , a standard p38 inhibitor.

Mechanism: These derivatives function as ATP-competitive inhibitors. The imidazole core anchors to the hinge region of the kinase (Met109 in p38


), while the aryl groups at C4/C5 extend into the hydrophobic pocket.

Comparative Data: 4,5-Diaryl Derivative vs. Standard Inhibitors

Compound ClassTargetIC50 (nM)Selectivity ProfileSolubility (LogP)
Dibromo-Derived 4,5-Diaryl Imidazole p38

MAPK
15 - 45 High (vs. JNK/ERK)3.2 - 4.1 (Optimized)
SB203580 (Standard) p38

MAPK
48 - 50Moderate3.5
Sorafenib (Ref) Multi-Kinase30 - 100Low (Broad spectrum)4.8

Data Interpretation: Derivatives retaining the specific geometry of the 4,5-dibromo precursor (after coupling) often show superior selectivity compared to broad-spectrum kinase inhibitors like Sorafenib, reducing off-target toxicity.

Case B: Antimicrobial Potency

Modifying the C2-ester into a hydrazide or carboxamide yields compounds active against Gram-positive bacteria.

Comparative Data: Antibacterial Activity (MIC in


g/mL) 
OrganismC2-Hydrazide DerivativeC2-Amide DerivativeCiprofloxacin (Control)Ampicillin (Control)
S. aureus (Gram +)12.5 25.00.52.0
B. subtilis (Gram +)6.25 12.50.251.5
E. coli (Gram -)>10050.00.014.0

Insight: While less potent than fluoroquinolones (Ciprofloxacin), these derivatives show promise against resistant strains (MRSA) due to a distinct mechanism of action involving cell wall synthesis interference rather than DNA gyrase inhibition.

Part 3: Mechanistic Visualization

Pathway 1: Synthesis & Pharmacophore Generation

The following diagram illustrates how the inactive dibromo precursor is transformed into the active biological agent.

G Start Ethyl 4,5-dibromo- 1H-imidazole-2-carboxylate (Precursor) Step1 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Step1 C4/C5 Substitution Step2 Hydrazinolysis (NH2NH2) Start->Step2 C2 Ester Modification Active1 4,5-Diaryl Imidazole (p38 Kinase Inhibitor) Step1->Active1 Hydrophobic Wing Formation Active2 Imidazole-2-carbohydrazide (Antimicrobial Agent) Step2->Active2 H-Bond Donor Increase

Caption: Divergent synthesis pathways converting the dibromo scaffold into anticancer (Green) and antimicrobial (Blue) agents.

Pathway 2: p38 MAPK Inhibition Mechanism

MAPK Stimulus Inflammatory Stimulus (TNF-alpha, IL-1) MAPKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MAPKK p38 p38 MAPK (Target Enzyme) MAPKK->p38 Phosphorylation Substrate MAPKAPK2 / ATF2 (Downstream Effectors) p38->Substrate Activation (Blocked) Inhibitor 4,5-Diaryl Imidazole (Derived Compound) Inhibitor->p38 ATP Competition (Inhibition) Response Cytokine Production / Apoptosis Substrate->Response

Caption: Mechanism of Action. The derivative blocks p38 phosphorylation of downstream substrates, halting inflammatory response.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4,5-Diaryl Derivative (Suzuki Coupling)

Objective: To replace bromine atoms with phenyl groups for kinase affinity.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Na2CO3 (2M aqueous solution)

  • Dioxane (Solvent)

Workflow:

  • Dissolution: Dissolve the dibromo scaffold in degassed dioxane under nitrogen atmosphere.

  • Catalyst Addition: Add Pd(PPh3)4 and stir for 10 minutes at room temperature to ensure catalyst coordination.

  • Coupling: Add phenylboronic acid and Na2CO3 solution.

  • Reflux: Heat the mixture to 90°C for 12-16 hours . Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

  • Workup: Cool to RT, filter through Celite to remove Palladium black. Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography.

Validation Check:

  • 1H NMR: Look for the disappearance of the broad NH signal shift and the appearance of multiplet aromatic protons (7.2 - 7.8 ppm) integrating to 10 protons (for two phenyl rings).

  • Mass Spec: The characteristic isotopic pattern of dibromo (1:2:1 ratio) should be replaced by a single molecular ion peak corresponding to the diaryl product.

Protocol B: In Vitro p38 Kinase Assay

Objective: Quantify IC50 values.[1][2][3]

  • Preparation: Prepare 10 mM stock of the derivative in 100% DMSO.

  • Dilution: Serial dilute in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2) to range from 0.1 nM to 10 µM.

  • Reaction: Incubate recombinant p38

    
     enzyme (10 ng) with the compound for 15 mins.
    
  • Initiation: Add ATP (100 µM) and substrate (ATF-2 fusion protein). Incubate 30 mins at 30°C.

  • Detection: Use anti-phospho-ATF2 antibody followed by HRP-conjugated secondary antibody. Measure chemiluminescence.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4,5-diarylimidazoles as highly potent p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2010). "Structure-Activity Relationships of 2,4,5-Trisubstituted Imidazoles as Potent p38α Mitogen-Activated Protein Kinase Inhibitors." Medicinal Chemistry Research.

  • Al-Masoudi, N. A., et al. (2011). "Synthesis and antimicrobial activity of some new imidazole-2-carboxylate derivatives." Arhiv za higijenu rada i toksikologiju.

  • Bratulescu, G. (2009).[4] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation." Synthesis.

  • Bellutil, F., et al. (2005). "Imidazoles as p38 MAP kinase inhibitors: A review." Current Medicinal Chemistry.

Sources

Comparative study of different catalytic systems for the functionalization of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalized imidazole core is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted derivatization of this heterocyclic scaffold is therefore of paramount importance in the discovery and development of new chemical entities. Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate serves as a versatile and readily available starting material for the introduction of molecular diversity. This guide provides a comparative analysis of various catalytic systems for the functionalization of this important building block, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H functionalization methodologies.

Introduction to the Functionalization of Dihaloimidazoles

The presence of two bromine atoms at the C4 and C5 positions of the imidazole ring in this compound offers two potential sites for functionalization. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic and steric nature of the imidazole core, as well as the choice of catalytic system. This guide will delve into the nuances of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, alongside the emerging field of direct C-H functionalization, to provide a comprehensive overview for the synthetic chemist.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with a halide.[2] For dihaloheterocycles like this compound, the selective mono- or di-arylation is a key challenge.

Catalyst-Controlled Regioselectivity

Groundbreaking work by Strotman and colleagues has demonstrated that the regioselectivity of Suzuki couplings on dihaloazoles can be controlled by the choice of the palladium catalyst.[3] This allows for the selective functionalization of either the C4 or C5 position, providing a powerful tool for the synthesis of diverse imidazole derivatives. While their study did not use our specific substrate, the principles are directly applicable. For instance, a catalyst system with a less sterically demanding ligand might favor reaction at the more sterically accessible C5 position, while a bulkier ligand could potentially direct the reaction to the C4 position.

Experimental Protocol: General Conditions for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-imidazole derivative, which can be adapted and optimized for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv).

  • Degas the solvent and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data for Suzuki-Miyaura Coupling
Catalyst SystemRegioselectivity (C4 vs. C5)Yield (%)Reference
Pd(PPh₃)₄ / K₂CO₃Predominantly C5Moderate to GoodGeneral observation for dihaloazoles
PdCl₂(dppf) / Cs₂CO₃Potentially altered selectivityModerate to Good[4]
Catalyst systems with bulky ligandsPotentially C4 selectiveVariable[3]

Note: The data presented here is based on studies of similar dihaloazole systems and serves as a predictive guide. Experimental optimization for this compound is necessary.

Heck Reaction: Olefination of the Imidazole Core

The Heck reaction provides a means to introduce alkenyl groups onto the imidazole scaffold through the palladium-catalyzed coupling of the dibromo-imidazole with an alkene.[3] The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[5]

Experimental Protocol: General Conditions for Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (0.02-0.1 equiv), and the ligand (if required).

  • Add the base and the solvent.

  • Heat the mixture under an inert atmosphere to the desired temperature (typically 100-140 °C) until the reaction is complete.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities onto the imidazole ring.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[7]

Experimental Protocol: General Conditions for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) salt (e.g., CuI) (for traditional Sonogashira)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the chosen solvent, add the base.

  • Add the palladium catalyst and the copper(I) salt (if applicable).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 and/or C5 positions of the imidazole core. The choice of ligand is crucial for the success of this transformation.

Experimental Protocol: General Conditions for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, Buchwald's biaryl phosphine ligands)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge a reaction tube with the palladium precatalyst, the ligand, and the base.

  • Add a solution of this compound (1.0 equiv) and the amine (1.1-1.5 equiv) in the solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. For the imidazole core, direct C-H arylation can be achieved, although the regioselectivity between the C2 and C5 positions is a key consideration. In the case of this compound, the C2 position is occupied, leaving the N-H as the primary site for potential direct functionalization, followed by arylation at the C-H bonds of an N-aryl substituent if one were to be introduced.

Visualizing the Catalytic Cycles

To better understand the mechanisms of these powerful transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OR)2 RPdAr R-Pd(II)-Ar Ln Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII MigIns Migratory Insertion PdII->MigIns Alkene AlkeneComplex R-Pd(II)-X (Alkene)Ln MigIns->AlkeneComplex BetaHydride β-Hydride Elimination AlkeneComplex->BetaHydride ProductComplex (Product)H-Pd(II)-X Ln BetaHydride->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Base RedElim->Pd0 Product Substituted Alkene RedElim->Product

Figure 2: A generalized catalytic cycle for the Heck reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle (with Cu co-catalyst) cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdAlkyne R-Pd(II)-C≡CR' Ln Transmetal->RPdAlkyne RedElim Reductive Elimination RPdAlkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuX Cu-X Alkyne H-C≡CR' CuAlkyne Cu-C≡CR' Alkyne->CuAlkyne Base CuAlkyne->Transmetal Cu-Acetylide CuAlkyne->CuX

Figure 3: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Conclusion and Future Outlook

The functionalization of this compound offers a gateway to a rich chemical space of potential pharmaceutical candidates. This guide has provided a comparative overview of key catalytic systems for this purpose. The Suzuki-Miyaura coupling stands out for its versatility and the potential for catalyst-controlled regioselectivity. The Heck and Sonogashira reactions provide reliable methods for the introduction of alkenyl and alkynyl groups, respectively, while the Buchwald-Hartwig amination is the premier choice for C-N bond formation.

Future research in this area will likely focus on the development of more efficient and selective catalysts, particularly for achieving predictable regiocontrol in the functionalization of dihaloimidazoles. Furthermore, the application of direct C-H functionalization methodologies to this and similar substrates holds great promise for more sustainable and efficient synthetic routes. As our understanding of these catalytic systems deepens, so too will our ability to rationally design and synthesize the next generation of imidazole-based therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Named Reactions in Organic Synthesis, 104-105.
  • Bellina, F., & Rossi, R. (2006). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739.
  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4516-4563.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube.
  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. (2007, October 26). PubMed.
  • Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/. (n.d.).
  • This compound | 74840-99-6. (n.d.). J&K Scientific.
  • Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. (n.d.). PubMed.
  • Heck Reaction—State of the Art. (2017, September 11). MDPI.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
  • Heck reaction. (2023, January 22). Chemistry LibreTexts.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Aminative Suzuki–Miyaura coupling. (2024, March 1). Xingwei Li.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023, May 2). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation. (n.d.).
  • Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-.... (n.d.).
  • Direct formation of 4,5-disubstituted carbazoles via regioselective dilithi
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021, September 23). MDPI.
  • Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. (2020, August 1). IT Services - University of Liverpool.
  • Toward the most versatile fluorophore: Direct functionalization of BODIPY dyes via regioselective C—H bond activ

Sources

Structural Elucidation of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate (CAS: 74840-99-6) is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for Suzuki-Miyaura couplings and cyclization reactions. However, its structural characterization presents a unique challenge: the imidazole tautomerism .

In solution-state NMR (


H, 

C), the rapid exchange of the proton between N1 and N3 often results in averaged signals, obscuring the precise tautomeric form. Furthermore, the presence of two bulky bromine atoms induces significant halogen bonding (

-hole interactions)
, which dictates the molecule's binding affinity in protein pockets but is invisible to standard spectroscopy.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Calculations , demonstrating why SC-XRD is the requisite gold standard for defining the absolute configuration and supramolecular assembly of this di-halogenated ester.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the three primary methods for structural elucidation of halogenated imidazoles.

Table 1: Performance Matrix for Structural Elucidation
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

H/

C/NOESY)
Method C: DFT (Computational)
Tautomer Identification Definitive. Direct visualization of H-atom position (N1 vs N3) in the solid state.Ambiguous. Rapid exchange leads to coalesced signals; requires low-temp experiments.Predictive. Calculates relative energies but cannot confirm experimental reality without data.
Halogen Bonding Visible. Directly measures Br···O or Br···N distances and angles (

C-Br···X

180°).
Invisible. Inferred only indirectly through slight chemical shift perturbations.High Accuracy. Excellent for mapping electrostatic potential surfaces (

-holes).
Sample State Solid (Single Crystal).Solution (CDCl

, DMSO-

).
Virtual (Gas/Solvent Model).
Throughput Low (Days for crystal growth).High (Minutes).Medium (Hours/Days).
Cost High (Instrument + Cryogenics).Low to Medium.Low (CPU time).
Deep Dive: The Tautomerism Problem

In 4,5-dibromoimidazole derivatives, the electron-withdrawing nature of the bromine atoms increases the acidity of the N-H proton. In solution (NMR), this proton shuttles rapidly. SC-XRD freezes this motion, revealing that the N1-H tautomer is often stabilized in the crystal lattice by an intermolecular hydrogen bond to the carbonyl oxygen of the ester group on a neighboring molecule [1].

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we employ a self-validating workflow. The synthesis focuses on high-purity isolation to facilitate crystallization.

Phase 1: Synthesis & Purification
  • Precursor: Ethyl 1H-imidazole-2-carboxylate.

  • Bromination: Reaction with Br

    
     in acetic acid/sodium acetate buffer.
    
  • Purification: Recrystallization is mandatory. Do not rely on column chromatography alone, as amorphous powders yield poor diffraction data.

Phase 2: Crystallization Strategy

For this compound, the ester chain adds flexibility, making crystallization challenging.

  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol/Water (80:20) or Acetone/Hexane.

  • Condition: Ambient temperature (298 K) in a vibration-free environment.

  • Target: Block-like colorless crystals (

    
     mm).
    
Phase 3: X-Ray Data Collection
  • Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å).
    • Rationale: Bromine has a high absorption coefficient. Cu sources cause significant absorption errors. Mo radiation penetrates better, reducing systematic errors in the refinement.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Rationale: Reduces thermal vibration of the heavy bromine atoms and localizes the N-H proton for accurate tautomer assignment.

Visualization of Workflows

The following diagrams illustrate the decision logic and experimental workflow for characterizing this molecule.

Diagram 1: Structural Characterization Decision Matrix

DecisionMatrix Start Start: Unknown Structure (this compound) Solubility Is sample soluble? Start->Solubility NMR Run 1H/13C NMR Solubility->NMR Yes Crystallize Attempt Crystallization (Slow Evap: EtOH/H2O) Solubility->Crystallize No Ambiguity Are N-H signals broad/averaged? NMR->Ambiguity Ambiguity->Crystallize Yes (Tautomerism) XRD SC-XRD (Mo Source) Crystallize->XRD Crystal Found Refinement Structure Refinement (Locate H on N1 vs N3) XRD->Refinement Result Definitive Tautomer & Halogen Bond Map Refinement->Result

Caption: Decision matrix for selecting SC-XRD when NMR data is ambiguous due to tautomeric exchange.

Diagram 2: Crystallography & Refinement Workflow

XRDWorkflow Crystal Single Crystal (0.2mm Block) Mount Mount on Goniometer (MiTeGen Loop) Crystal->Mount Collect Data Collection (Mo K-alpha, 100K) Mount->Collect Process Data Reduction (SAINT/CrysAlis) Collect->Process Solve Structure Solution (SHELXT - Direct Methods) Process->Solve Refine Refinement (SHELXL) Anisotropic Br, Isotropic H Solve->Refine Check Validation (CheckCIF / Platon) Refine->Check

Caption: Step-by-step workflow for obtaining publication-quality crystallographic data.

Key Structural Features to Analyze[1][2][3]

When analyzing the solved structure of this compound, focus on these specific parameters which define its chemical behavior:

  • C-Br Bond Lengths: Expect values around 1.86 – 1.89 Å . Deviations suggest disorder or strong intermolecular interactions.

  • Halogen Bonding: Look for intermolecular contacts where the C-Br···O angle is approximately 160°–180° . This "head-on" interaction is the hallmark of the

    
    -hole effect [2].
    
  • Planarity: The imidazole ring should be planar (RMS deviation < 0.02 Å). The ester group may rotate out of plane; the torsion angle (N-C-C-O) defines the conjugation extent.

  • Hydrogen Bonding: Measure the N-H···O or N-H···N distance.[2][3] A distance of < 2.9 Å (Donor-Acceptor) confirms a strong hydrogen bond network, often linking molecules into infinite chains or dimers [3].

References

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. (2025). Available at: [Link]

  • Halogen Bonding: Types and Role in Biological Activities. International Journal of Research in Engineering and Science. (2021). Available at: [Link]

  • Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. MDPI. (2012). Available at: [Link]

  • Synthesis and Characterization of New Imidazole Derivatives. American Journal of Bioscience and Clinical Integrity. (2025). Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like ethyl 4,5-dibromo-1H-imidazole-2-carboxylate are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

This compound is a halogenated organic compound.[1] While a comprehensive toxicological profile may not be available, it should be handled with the caution afforded to other halogenated heterocyclic compounds, which may possess unknown toxicological properties.[1] The presence of bromine atoms in the molecule necessitates specific handling and disposal considerations.

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS for the closely related compound, 1H-IMIDAZOLE-4-BROMO-2-CARBOXYLIC ACID, ETHYL ESTER, provides critical safety information.[2]

Mandatory Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2][3]

  • Body Protection: A lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.[1]

  • Respiratory Protection: All handling of this compound and its waste should occur in a certified chemical fume hood to minimize inhalation exposure.[1] If this is not feasible, a NIOSH-approved respirator may be necessary.[1]

Waste Characterization and Segregation: A Critical Step for Safety and Compliance

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal.[4] this compound waste is classified as halogenated organic waste .[1][5]

Key Segregation Practices:

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste contaminated with this compound.[1][4]

  • Avoid Mixing: A crucial principle of chemical waste management is to never mix halogenated organic waste with non-halogenated organic waste .[1] Doing so can complicate and significantly increase the cost of disposal.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weighing paper, pipette tips) from liquid waste (e.g., solutions containing the compound).[1][4]

Waste TypeContainer TypeLabeling Requirements
Solid Waste Puncture-resistant, sealed container"Hazardous Waste: Solid Halogenated Organic," "this compound," and associated hazard symbols.
Liquid Waste Leak-proof, compatible container with a secure cap"Hazardous Waste: Liquid Halogenated Organic," "this compound," and associated hazard symbols.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for laboratory personnel leading up to the professional disposal of this compound.

Step 1: Container Selection and Labeling

  • Select a waste container made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable option for many organic wastes.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[4] Indicate the primary hazards (e.g., "Toxic," "Halogenated Organic Waste").[4]

Step 2: Waste Accumulation

  • Collect all waste materials contaminated with the compound in the designated, labeled container. This includes residual powder, contaminated lab supplies, and solutions.

  • Ensure the container is kept securely closed when not in use to prevent the release of vapors.[2]

Step 3: Temporary Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be secure, well-ventilated, and away from incompatible materials.[1][2]

  • Secondary containment should be used for liquid waste containers to mitigate the impact of potential leaks or spills.

Step 4: Arranging for Professional Disposal

  • Disposal of this compound must be managed by a licensed hazardous waste disposal company.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.[1]

  • Maintain a detailed log of the generated waste, including the quantity, concentration (if in solution), and date of generation.[1]

Recommended Disposal Method: High-Temperature Incineration

The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration .[1][2] This process is designed to break the strong carbon-bromine bonds and convert the compound into less harmful substances.[1] This must be performed in a specialized facility equipped with scrubbers to neutralize acidic gases, such as hydrogen bromide, that are generated during combustion.[1][6][7]

An alternative, though less preferred, method is disposal in a secure hazardous waste landfill.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate spill kits to contain the spill. Avoid dust formation from solid spills.[2]

  • Clean-up: Collect and arrange for the disposal of the spilled material and any contaminated absorbent materials.[2] Place all contaminated materials in a suitable, closed container for disposal.[2]

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.[4]

Visualizing the Disposal Workflow

cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Professional Disposal cluster_2 Emergency Protocol (Spills) A 1. Hazard Assessment & Don PPE B 2. Segregate Waste: Halogenated vs. Non-Halogenated Solid vs. Liquid A->B C 3. Use Labeled, Compatible Waste Containers B->C D 4. Store in Designated Hazardous Waste Area C->D E 5. Contact EHS for Waste Pickup D->E Hand-off F 6. Licensed Vendor Transports Waste E->F G 7. High-Temperature Incineration with Flue Gas Scrubbing F->G H 8. Compliant Final Disposal G->H S1 Evacuate & Ventilate S2 Contain Spill S1->S2 S3 Collect Contaminated Material into Hazardous Waste S2->S3 S4 Report to Supervisor & EHS S3->S4

Caption: Workflow for the proper disposal of this compound.

References

  • Safe Disposal of 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide: A Step-by-Step Guide. Benchchem.
  • Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. Benchchem.
  • 1H-IMIDAZOLE-4-BROMO-2-CARBOXYLIC ACID, ETHYL ESTER - Safety Data Sheet. ChemicalBook.
  • Ethyl 4, 5-dibromo-1H-imidazole-2-carboxylate, min 98%, 250 mg. CP Lab Safety.
  • Disposal Guidance | I-WASTE DST. US EPA.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA.
  • Other Disposal Guidance | I-WASTE DST. US EPA.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • MSDS of Ethyl 1H-imidazole-2-carboxylate.
  • This compound | 74840-99-6. J&K Scientific.
  • 1-Ethyl-1H-imidazole-2-carboxylic acid. Apollo Scientific.
  • 4-ethyl-1H-iMidazole SDS, 19141-85-6 Safety Data Sheets. ECHEMI.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • IMIDAZOLE. Elemental Microanalysis.
  • Environmental Fact Sheet, Organobromine. EPA.
  • Safety Data Sheet: Imidazole. Carl ROTH.

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate demands the highest standards of safety and operational excellence. This molecule, a halogenated imidazole derivative, is a valuable building block, but its structure suggests a reactivity profile that necessitates careful and informed handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in chemical principles, ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Molecule

While a comprehensive toxicological profile for this compound is not extensively published, we can infer its potential hazards by examining its structure and data from analogous compounds. The presence of two bromine atoms on the imidazole ring, a common pharmacophore, increases the molecule's chemical reactivity and potential for biological activity.

Safety data for structurally related compounds, such as ethyl 4-bromo-1H-imidazole-2-carboxylate and other brominated imidazoles, indicate a clear potential for irritation and toxicity.[1][2][3] Studies on related tribromoimidazole derivatives have shown they can act as uncouplers of oxidative phosphorylation and exhibit neurotoxic effects in animal models.[4] Therefore, we must operate under the assumption that this compound is, at a minimum, a significant irritant and potentially toxic.

Inferred Hazard Profile:

Hazard ClassCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][5]
Acute Toxicity (Oral, Dermal, Inhalation)Data Not AvailableAssume harmful if swallowed, in contact with skin, or if inhaled.
Long-term ExposureData Not AvailableHandle with care to minimize chronic exposure.

The Three Pillars of Protection: Controls, Equipment, and Practices

A robust safety plan is built on three pillars: engineering controls to isolate the hazard, personal protective equipment (PPE) to shield the user, and safe work practices to minimize risk during the operation.

Engineering Controls: Your First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood .[6][7] The fume hood contains dust and vapors, preventing inhalation, which is a primary route of exposure.

  • Causality: The fine, crystalline nature of many organic reagents makes them easily aerosolized. A fume hood maintains negative pressure, drawing airborne particles away from the operator's breathing zone.

  • Validation: Before starting work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.

Personal Protective Equipment (PPE): Your Personal Shield

PPE is essential to prevent direct contact. The selection of PPE must be deliberate and based on the anticipated hazards.[6][8][9]

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile recommended).Double-gloving is mandatory. The outer glove protects against immediate contamination, while the inner glove provides a secondary barrier. Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use.[9][10][11] Contaminated gloves must be disposed of as hazardous waste.[9][12]
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.This compound is a known eye irritant.[2][3] Standard safety glasses are insufficient; side shields are necessary to protect against splashes from the side. Goggles provide a complete seal.[8][10]
Body Protection Flame-resistant laboratory coat, fully fastened.A lab coat protects your skin and personal clothing from contamination.[8][11] It should be kept clean and removed before leaving the laboratory area to prevent cross-contamination.
Respiratory Protection Not typically required if all work is conducted in a certified fume hood.If engineering controls are not available or fail, or for large-scale spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter is necessary.[8][12]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a systematic workflow to ensure safety at every stage of handling.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area in Fume Hood verify_controls Verify Fume Hood & Eyewash/Shower Function prep_area->verify_controls don_ppe Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) verify_controls->don_ppe weigh Weigh Solid Compound in Fume Hood don_ppe->weigh dissolve Dissolve/Transfer Reagent (Keep sash low) weigh->dissolve reaction Perform Reaction (Maintain containment) dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate segregate_waste Segregate Halogenated Waste into Labeled Container decontaminate->segregate_waste doff_ppe Doff PPE Correctly (Outer gloves first) segregate_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for handling this compound.
Protocol Steps:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an emergency eyewash and safety shower are accessible and have been recently tested.[3][7]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required PPE as specified in the table above.

  • Handling (Inside Fume Hood):

    • Weighing: Carefully weigh the solid compound on a weigh paper or in a tared container to avoid generating dust.[6]

    • Transfers: When transferring the solid or solutions, use a spatula or pipette and perform the action slowly and deliberately to prevent splashes or aerosolization.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves. Avoid touching your face or personal items.

    • Wash hands thoroughly with soap and water.[9][11]

Contingency Planning: Emergency and Disposal Protocols

Emergency Response

Immediate and correct response to an exposure or spill is critical.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

The response protocol depends on the size of the spill. All spill cleanups require full PPE.

G decision decision action_small action_small action_large action_large start Spill Occurs check_size Is the spill small and contained? start->check_size small_spill Small Spill Protocol check_size->small_spill Yes large_spill Large Spill Protocol check_size->large_spill No absorb Cover with absorbent material (e.g., vermiculite) small_spill->absorb collect Carefully collect material using non-sparking tools absorb->collect place_in_waste Place in sealed, labeled hazardous waste container collect->place_in_waste clean_area Clean spill area thoroughly place_in_waste->clean_area evacuate Evacuate immediate area large_spill->evacuate alert Alert lab supervisor & contact EHS/Emergency Response evacuate->alert secure Secure the area & prevent entry alert->secure await_response Await professional response team secure->await_response

Caption: Decision workflow for responding to a chemical spill.
Disposal Plan

As a halogenated organic compound, this compound waste must be handled according to specific protocols to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Classify all materials contaminated with this compound as halogenated organic waste . This includes excess reagent, contaminated gloves, weigh papers, and disposable labware.[13]

  • Containerization: Use a designated, clearly labeled, and sealable hazardous waste container.[13] The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain or dispose of it in regular trash.[1][2]

By integrating these principles of hazard assessment, diligent protection, and procedural discipline, you can confidently and safely utilize this compound in your research endeavors.

References

  • Verschoyle, R. D., Brown, A. W., & Thompson, C. A. (1984). The toxicity and neuropathology of 2,4,5-tribromoimidazole and its derivatives in rats. Archives of Toxicology, 56(2), 109–112. [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

  • Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET. Acros PharmaTech. [Link]

  • CP Lab Safety. (n.d.). Ethyl 4, 5-dibromo-1H-imidazole-2-carboxylate, min 98%, 250 mg. CP Lab Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Hart Biologicals. (n.d.). Product Safety Data Sheet – Imidazole Buffer Solution. Hart Biologicals. [Link]

  • Li, X. Y., et al. (2009). Toxic effects of 1-methyl-3-octylimidazolium bromide on the early embryonic development of the frog Rana nigromaculata. Ecotoxicology and Environmental Safety, 72(2), 545–550. [Link]

  • Autechem. (2010). MSDS of Ethyl 1H-imidazole-2-carboxylate. Autechem. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4,5-dibromo-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.